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  • Product: Imidazole-13C,15N2 (Major)
  • CAS: 1173018-62-6

Core Science & Biosynthesis

Foundational

Imidazole-13C,15N2 (Major): Structural Properties, Analytical Validation, and Applications in Advanced Drug Design

Executive Summary In the realm of structural biology, metabolomics, and pharmaceutical development, stable isotope labeling is not merely a tracking mechanism; it is a fundamental tool for breaking molecular symmetry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the realm of structural biology, metabolomics, and pharmaceutical development, stable isotope labeling is not merely a tracking mechanism; it is a fundamental tool for breaking molecular symmetry and enhancing analytical resolution. Imidazole-13C,15N2 (Major) serves as a critical building block in these fields. By replacing specific carbon and nitrogen atoms with their heavier, NMR-active isotopes, researchers can trace metabolic pathways, determine complex 3D protein structures, and evaluate the pharmacokinetic profiles of novel therapeutics without altering the native chemical reactivity of the imidazole ring.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of Imidazole-13C,15N2, alongside self-validating experimental protocols for its analytical characterization and synthetic incorporation into drug scaffolds.

Molecular Architecture & Physicochemical Profile

Imidazole is a highly versatile, five-membered planar heterocyclic ring containing two nitrogen atoms—one pyrrole-like (N-H) and one pyridine-like (=N-). The "Major" isotopologue of Imidazole-13C,15N2 (CAS: 1173018-62-6) typically features isotopic enrichment at the C2 position and both nitrogen atoms, yielding the empirical formula 13CC2H415N2[1].

The Causality of Isotopic Selection: The strategic choice of 13C and 15N over their natural counterparts is rooted in quantum mechanics and spectroscopy. Natural abundance 14N possesses a nuclear spin of I = 1, making it a quadrupolar nucleus that causes severe line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy due to rapid quadrupolar relaxation. By enriching the molecule with 15N (I = 1/2), researchers obtain sharp, highly resolved NMR signals. Simultaneously, placing a 13C (I = 1/2) atom at the C2 position breaks the magnetic symmetry of the ring, allowing for multidimensional heteronuclear NMR experiments (e.g., HSQC, HMBC) that can map out hydrogen-bonding networks critical to enzymatic catalytic triads. Furthermore, this specific labeling strategy provides a clean M+3 mass shift, which is statistically rare in biological matrices, ensuring high signal-to-noise ratios in mass spectrometry (MS).

Quantitative Data Summary
PropertyValue
Chemical Name Imidazole-13C,15N2 (Major)
CAS Number 1173018-62-6[1]
Molecular Formula 13CC2H415N2
Molecular Weight 71.06 g/mol
Mass Shift M+3
Isotopic Purity ≥99 atom % 13C, ≥98 atom % 15N
Physical Form Solid
Storage Temperature 2-8 °C[1]
Self-Validating Analytical Workflows

Before incorporating an expensive isotopic label into a complex synthesis, its purity and structural integrity must be rigorously verified. Relying solely on MS can confirm the M+3 mass shift but fails to verify the exact positional labeling or detect NMR-silent impurities. The following protocol utilizes a self-validating 1D/2D NMR approach.

Protocol 1: Quantitative NMR Validation

Objective: Confirm isotopic enrichment, positional labeling, and structural integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of Imidazole-13C,15N2 in 600 µL of Deuterium Oxide (D2O) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Causality: D2O suppresses the exchangeable N-H proton signal to simplify the spectrum and provides a lock signal for the spectrometer. DSS serves a dual purpose: it acts as an internal chemical shift reference (set to 0 ppm) and a known quantitative standard to self-validate the exact concentration of the sample.

  • pH/pD Adjustment: Adjust the pD of the solution to 7.5 using dilute NaOD/DCl.

    • Causality: Imidazole has a pKa of ~6.95. Ensuring the pD is strictly above the pKa guarantees the molecule is in its neutral, deprotonated state. If the pH fluctuates near the pKa, rapid proton exchange will cause chemical shift averaging and line broadening, ruining the resolution.

  • 1D 1H Acquisition (The Internal Check): Acquire a standard 1D proton spectrum with a long relaxation delay (d1 = 5s).

    • Causality: A long d1 ensures complete longitudinal relaxation (T1) of all protons, allowing for accurate, quantitative integration. The isotopic purity is self-validated by measuring the ratio of the heteronuclear coupling satellites (1J_CH and 2J_NH) against the residual central (unlabeled) peak. If the central peak exceeds 1-2% of the total integral, the batch fails purity standards.

  • 2D 1H-15N and 1H-13C HSQC (Structural Mapping): Acquire gradient-selected HSQC spectra.

    • Causality: This confirms the exact connectivity. The presence of cross-peaks exclusively at the expected labeled positions validates the "Major" isotopologue structure. If isotopic scrambling occurred during manufacturing, unexpected cross-peaks will appear, triggering a failure of the validation check.

G A Imidazole-13C,15N2 (CAS: 1173018-62-6) B Sample Prep (D2O, 0.5 mM DSS, pD 7.5) A->B Dissolution & pH Control C 1D 1H NMR (Long d1 for Integration) B->C Quantitative Check D 2D HSQC NMR (Structural Mapping) B->D Connectivity Check E Data Validation (Satellite Integration >98%) C->E Isotopic Purity D->E Positional Verification F Cleared for Synthesis E->F QA Passed

Self-validating NMR workflow for verifying isotopic purity and positional labeling.

Application in Pharmacokinetics: Synthesizing ATP Synthase Modifiers

In advanced drug design, tracing the metabolic fate of a compound requires a distinct mass signature. Imidazole-13C,15N2 is frequently used to synthesize isotopic analogs of complex therapeutics, such as modifiers of the reverse mode of ATP synthase, which are investigated for treating accelerated aging diseases and cancer[2].

Protocol 2: Synthetic Incorporation into Therapeutic Scaffolds

Objective: Synthesize isotopically enriched therapeutic modifiers for metabolic tracing and pharmacokinetic (PK) profiling.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the halogenated drug scaffold (e.g., a brominated precursor) in anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of Potassium Carbonate (K2CO3).

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the halogenated precursor. K2CO3 acts as a mild, non-nucleophilic base to deprotonate the N-H of the imidazole ring, enhancing its nucleophilicity without causing degradation of the primary scaffold.

  • Nucleophilic Substitution: Add exactly 1.0 equivalent of Imidazole-13C,15N2. Stir the reaction mixture at 60 °C for 4 hours under an inert argon atmosphere.

    • Causality: Using exactly 1.0 equivalent of the labeled isotope ensures maximum atom economy for this high-value reagent. The moderate temperature of 60 °C provides enough activation energy for the SN2 substitution while preventing thermal degradation of the isotopic label.

  • Parallel Validation (LC-MS/MS): Withdraw 10 µL aliquots at the 1, 2, and 4-hour marks. Inject these into an LC-MS/MS system alongside an unlabeled control reaction running in parallel.

    • Causality: This step creates a self-validating kinetic system. Because isotopes can sometimes induce a Kinetic Isotope Effect (KIE), the labeled product must be monitored to ensure it elutes at the exact same chromatographic retention time as the unlabeled control, but with a precise +3.007 Da mass shift. Any deviation in retention time or mass indicates an unwanted side reaction, isotopic scrambling, or a severe KIE altering the reaction trajectory.

  • Purification: Terminate the reaction with water, extract with ethyl acetate, and isolate the final product via preparative HPLC. Lyophilize to yield the solid isotopically enriched modifier.

G A Halogenated Drug Scaffold C SN2 Reaction (DMF, K2CO3, 60°C) A->C B Imidazole-13C,15N2 (Nucleophile) B->C D LC-MS/MS Validation (Retention Match, M+3) C->D Aliquot Monitoring E Isotopically Enriched Therapeutic Modifier D->E Purification

Synthetic pathway and parallel validation for incorporating Imidazole-13C,15N2 into drug scaffolds.

References
  • Google Patents. "CA3050553A1 - Therapeutic modifiers of the reverse mode of atp synthase".

Sources

Exploratory

Role of Imidazole-13C,15N2 in histidine biosynthesis pathways

Deciphering Histidine Biosynthesis: The Strategic Role of Imidazole-13C,15N2 in Metabolic Tracing and Drug Discovery Executive Summary Histidine is a uniquely versatile amino acid, primarily due to its imidazole side cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Deciphering Histidine Biosynthesis: The Strategic Role of Imidazole-13C,15N2 in Metabolic Tracing and Drug Discovery

Executive Summary

Histidine is a uniquely versatile amino acid, primarily due to its imidazole side chain. With a pKa of approximately 6.0, the imidazole ring can alternate between protonated and unprotonated states under physiological conditions, making it the most frequently utilized catalytic residue in enzyme active sites[1]. Because the histidine biosynthesis pathway is essential in plants, bacteria, and fungi but entirely absent in mammals, the enzymes governing this pathway are highly sought-after targets for novel herbicides and antimicrobial agents[2].

To effectively exploit these targets, researchers must map metabolic fluxes and validate enzyme inhibition in vivo. This technical guide explores the mechanistic foundations of histidine biosynthesis and details how the application of the stable isotope tracer Imidazole-13C,15N2 empowers high-resolution metabolomic profiling, nuclear magnetic resonance (NMR) spectroscopy, and drug discovery workflows.

Mechanistic Foundations of Histidine Biosynthesis

The de novo synthesis of histidine is a complex, multi-step anabolic pathway that shares a deep evolutionary connection with purine biosynthesis[3].

The pathway begins with the condensation of ATP and phosphoribosyl pyrophosphate (PRPP). Through a series of transformations, the intermediate N'-((5'-phosphoribulosyl) formimino)-5-aminoimidazole-4-carboxamide-ribonucleotide (PRFAR) is formed.

The critical branch point occurs when the heterodimeric enzyme Imidazole glycerol-phosphate synthase (IGPS) catalyzes the conversion of PRFAR and glutamine into two distinct products:

  • Imidazole glycerol-phosphate (IGP): The first intermediate containing the newly formed imidazole ring, destined for histidine synthesis[4].

  • AICAR: An imidazole intermediate that is recycled directly into the de novo purine biosynthesis pathway[3].

Following the formation of IGP, the enzyme Imidazole-glycerol phosphate dehydratase (IGPD) —often referred to as HISN5 in plants—catalyzes the dehydration of IGP to form imidazole-acetol phosphate (IAP)[2]. This specific dehydration step is a prime target for rational herbicide design, as inhibiting IGPD leads to lethal histidine starvation in target organisms[2].

Histidine_Pathway PRPP PRPP + ATP PRFAR PRFAR PRPP->PRFAR ATP-PRT IGP Imidazole Glycerol Phosphate (IGP) PRFAR->IGP IGPS (HisF/HisH) AICAR AICAR (To Purine Synthesis) PRFAR->AICAR IGPS Byproduct IAP Imidazole Acetol Phosphate (IAP) IGP->IAP IGPD (HISN5) Histidine L-Histidine IAP->Histidine Aminotransferase & Phosphatase

Caption: Histidine biosynthesis pathway highlighting the branch point of imidazole ring formation.

The Analytical Power of Imidazole-13C,15N2

Stable isotope tracing relies on introducing heavy isotopes into a biological system and measuring their distribution across the metabolome. Imidazole-13C,15N2 (yielding a +3 Da mass shift) is a highly specialized tracer used to probe imidazole ring dynamics, salvage pathways, and enzyme kinetics[5].

Why this specific isotopic configuration?

  • Mass Spectrometry (MS) Resolution: The dual labeling of one Carbon-13 and two Nitrogen-15 atoms provides a distinct M+3 mass signature. This allows mass spectrometers to easily differentiate the tracer and its downstream metabolites from endogenous, unlabeled pools[6].

  • Advanced NMR Spectroscopy: Both 13C and 15N are NMR-active nuclei. By utilizing Imidazole-13C,15N2, researchers can leverage hyperpolarization techniques (such as SABRE-SHEATH) or LC-photo-CIDNP to achieve massive signal enhancements. This enables the detection of imidazole-containing metabolites and protein-ligand interactions at low-nanomolar concentrations, which is otherwise impossible with standard NMR[7].

Experimental Protocol: Stable Isotope Tracing Workflow

To ensure scientific integrity, metabolic tracing experiments must be designed as self-validating systems. The following protocol outlines the methodology for tracking imidazole flux in a microbial or plant cell suspension model (e.g., Bacillus subtilis or Arabidopsis thaliana).

Step 1: Culture Equilibration Grow the target cells in a chemically defined minimal medium until they reach steady-state exponential growth[8].

  • Causality: Minimal media forces the cells to rely entirely on defined carbon/nitrogen sources, preventing isotopic dilution from the complex, unlabeled amino acids found in rich media.

Step 2: Isotope Administration Spike the culture with 1 mM Imidazole-13C,15N2 (99 atom % 13C, 98 atom % 15N)[5].

  • Causality: A saturating concentration of the tracer outcompetes endogenous intermediates, forcing the metabolic flux through the labeled precursor to highlight active salvage or downstream conversion pathways.

Step 3: Metabolic Quenching At precise time intervals (e.g., 0, 5, 15, 30 minutes), rapidly transfer culture aliquots into a -80°C solution of 80:20 methanol:water.

  • Causality: The instantaneous temperature drop and organic solvent exposure immediately precipitate proteins, halting all enzymatic activity. This prevents isotopic scrambling and preserves a highly accurate snapshot of the transient metabolome.

Step 4: Extraction and Clarification Subject the quenched samples to ultrasonic disruption for 10 minutes on ice, followed by centrifugation at 15,000 × g for 15 minutes. Collect the supernatant.

  • Causality: Mechanical disruption ensures the complete release of intracellular metabolites, while high-speed centrifugation removes cellular debris and precipitated proteins that would otherwise foul analytical columns.

Step 5: LC-MS/MS Analysis Analyze the clarified extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a Q-TOF mass spectrometer.

  • Causality: Intermediates like IGP and IAP are highly polar and phosphorylated. They do not retain well on standard reversed-phase (C18) columns; HILIC is mandatory for achieving proper chromatographic resolution.

Tracing_Workflow Culture 1. Culture Equilibration Spike 2. Spike Media Imidazole-13C,15N2 Culture->Spike Quench 3. Cold Methanol Quenching Spike->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. LC-MS/NMR Analysis Extract->Analysis

Caption: Step-by-step workflow for stable isotope tracing using Imidazole-13C,15N2.

Quantitative Data Presentation

When analyzing the LC-MS data, researchers must track specific mass-to-charge (m/z) ratios. The table below summarizes the expected monoisotopic mass shifts for key metabolites when the imidazole ring is successfully labeled with one 13C and two 15N atoms.

MetaboliteChemical Formula (Unlabeled)Monoisotopic m/z [M+H]⁺ (Unlabeled)Expected Labeled m/z[M+H]⁺ (M+3)Pathway Role
Imidazole C₃H₄N₂69.0472.05Tracer / Precursor
Imidazole-glycerol phosphate (IGP) C₆H₁₂N₂O₆P239.04242.05Intermediate (IGPS product)
Imidazole-acetol phosphate (IAP) C₆H₁₀N₂O₆P237.03240.04Intermediate (IGPD product)
L-Histidine C₆H₉N₃O₂156.08159.09Final Product

Note: Mass values are approximate nominal m/z values for positive ion mode electrospray ionization (ESI+).

Applications in Drug Development and Herbicide Design

The integration of stable isotope tracing into drug discovery pipelines provides irrefutable evidence of target engagement. For example, when developing inhibitors against plant IGPD (HISN5) to create new herbicides, researchers can utilize Imidazole-13C,15N2 to validate the mechanism of action in living tissues[2].

If an experimental compound successfully inhibits IGPD, LC-MS analysis of the labeled plant extract will reveal a massive accumulation of labeled IGP (m/z 242.05) and a corresponding depletion of labeled IAP (m/z 240.04) and L-Histidine (m/z 159.09). This targeted flux analysis bridges the gap between in vitro enzymatic assays and whole-organism phenotypic outcomes, significantly de-risking the drug development process.

References

  • Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines | PLOS One.[Link]

  • Histidine Biosynthesis - PMC - NIH.[Link]

  • Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - Frontiers.[Link]

  • Integrative Analysis of Proteome and Transcriptome Dynamics during Bacillus subtilis Spore Revival | mSphere - ASM Journals.[Link]

  • Amino acid δ13C and δ15N analyses reveal distinct species‐specific patterns of trophic plasticity in a marine symbiosis - PMC.[Link]

  • Selective Isotope Labeling and LC-Photo-CIDNP Enable NMR Spectroscopy at Low-Nanomolar Concentration | Journal of the American Chemical Society.[Link]

Sources

Foundational

Isotopic Purity Specifications for Imidazole-13C,15N2 Major Isotopologues: A Technical Guide

The Strategic Role of Imidazole-13C,15N2 in Advanced Analytics In the realm of drug development, metabolomic profiling, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, stable isotope-labeled (SIL) comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Imidazole-13C,15N2 in Advanced Analytics

In the realm of drug development, metabolomic profiling, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, stable isotope-labeled (SIL) compounds are indispensable. Among these, Imidazole-13C,15N2 (specifically Imidazole-2-13C,15N2) serves as a premier internal standard and a critical pH buffer for NMR. By strategically incorporating heavy isotopes—Carbon-13 at the 2-position and Nitrogen-15 at the 1 and 3-positions—we achieve a robust +3 Da mass shift.

As an Application Scientist, I approach isotopic purity not merely as a certificate of analysis metric, but as a fundamental variable that dictates the signal-to-noise ratio and quantitative reliability of downstream assays. Any presence of unlabeled (M+0) or partially labeled (M+1, M+2) isotopologues directly contributes to background interference. Therefore, establishing rigorous specifications and self-validating analytical workflows for the major M+3 isotopologue is paramount.

Isotopologue Profiling and Target Specifications

The major isotopologue of this compound is defined by its complete enrichment at the targeted sites, yielding the empirical formula 13C12C2​H415​N2​ . Industry standards set by leading chemical suppliers dictate highly stringent purity thresholds to ensure optimal performance in mass spectrometry (MS) and NMR applications[1].

Quantitative Data Summaries

Table 1: Physicochemical and Isotopic Specifications | Parameter | Target Specification | Causality / Analytical Impact | |-----------|----------------------|-------------------------------| | Chemical Formula | 13CC2​H415​N2​ | Defines the exact mass for HRMS extraction. | | Molecular Weight | 71.06 g/mol | +2.98 Da shift from unlabeled imidazole (68.08 g/mol ). | | 13C Isotopic Purity | 99 atom % | Minimizes M+2 interference in carbon-sensitive assays. | | 15N Isotopic Purity | 98 atom % | Ensures the dominant nitrogen species is the heavy isotope. | | Mass Shift | M+3 | Provides sufficient mass clearance from the natural isotopic envelope of the analyte. |

Table 2: Expected Isotopologue Distribution Profile | Isotopologue | Mass Shift | Expected Relative Abundance | Structural Composition | |--------------|------------|-----------------------------|------------------------| | Unlabeled | M+0 | < 0.1% | 12C3​H414​N2​ | | Mono-labeled | M+1 | ~ 0.2% | 13C1​ OR 15N1​ | | Di-labeled | M+2 | ~ 2.0% | 15N2​ OR ( 13C1​ + 15N1​ ) | | Tri-labeled (Major) | M+3 | > 97.0% | 13C1​ + 15N2​ |

Mechanistic Pathways of Isotopic Enrichment

Enrichment A Unlabeled Imidazole (C3H4N2) B 13C Enrichment (≥ 99 atom %) A->B C-2 substitution C 15N Enrichment (≥ 98 atom %) A->C N-1, N-3 substitution D Imidazole-2-13C,15N2 (M+3 Major) B->D +1 Da C->D +2 Da

Fig 1: Mechanistic pathways of isotopic enrichment yielding the M+3 major isotopologue.

Analytical Methodologies: The Causality of ESI-HRMS

Historically, isotopic purity was determined solely via quantitative NMR (qNMR). However, in mixed isotope-labeled scenarios (containing both 13C and 15N ), Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) has emerged as the gold standard[2].

The Causality of High Resolution: Why must we use an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolving power of >15,000 ? The mass defect of a 13C atom differs slightly from that of a 15N atom. At lower resolutions, the instrument cannot separate the isobaric interferences between naturally occurring heavy isotopes from the unlabeled positions and the artificially enriched isotopes[2]. By forcing a resolution >15,000 , we isolate the exact mass of the representative isotopologue ion, completely excluding isobaric interference and allowing for a mathematically pure extraction of raw intensities.

Self-Validating Experimental Protocol: ESI-HRMS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The empirical data generated is continuously cross-referenced against a theoretical isotopic distribution model. If the variance exceeds 0.5%, the system automatically flags the run, preventing the release of compromised analytical standards.

Workflow N1 Sample Preparation (Dilution to 1-5 µg/mL) N2 ESI-HRMS Acquisition (Resolution > 15,000) N1->N2 Direct Infusion N3 Isotopologue Extraction (Isolate M+3 peak) N2->N3 Mass Spectra N4 Data Correction (Subtract natural abundance) N3->N4 Raw Intensities N5 Self-Validation Check (Empirical vs Theoretical) N4->N5 Corrected Data

Fig 2: Self-validating ESI-HRMS workflow for isotopic purity determination.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of Imidazole-13C,15N2 in 1 mL of LC-MS grade methanol/water (50:50 v/v) containing 0.1% formic acid. Dilute to a final concentration of 1-5 µg/mL.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for positive-ion ESI. The organic modifier (methanol) lowers surface tension, enhancing droplet desolvation and ionization efficiency.

  • Instrument Calibration: Calibrate the HRMS to achieve a mass accuracy of <2 ppm and a resolving power of ≥15,000 at m/z 200.

  • Data Acquisition: Infuse the sample directly into the ESI source at 5 µL/min. Record the mass spectrum in the m/z 50-150 range. Accumulate spectra for 2 minutes to ensure statistical stability of the isotopic envelope.

  • Data Processing & Deconvolution: Extract the intensities of the M+0, M+1, M+2, and M+3 peaks. Apply a correction matrix to subtract the natural abundance contributions of the two unlabeled carbon atoms and four hydrogen atoms.

  • Self-Validation Check: Calculate the site-specific purities (see Section 5). Feed the calculated total isotopic purity ( Iptotal​ ) back into an in silico mass calculator. If the deviation between the empirical M+3 relative abundance and the theoretical model exceeds 0.5%, recalibrate the mass analyzer and re-acquire data.

Mathematical Deconvolution of Isotopic Purity

Because this compound contains one 13C atom and two 15N atoms, the isotopic purity of each element must be calculated separately using the corrected intensities ( Icorrected​ ) obtained from the HRMS data[2].

  • Calculate Site-Specific Purities:

    • Ip(13C)=Itotal​Icorrected​(13C)​

    • Ip(15N)=Itotal​Icorrected​(15N)​

  • Calculate Total Isotopic Purity: Total isotopic purity represents the contribution of the fully labeled species (one 13C and two 15N atoms). Because the isotopic enrichments at the carbon and nitrogen sites are independent synthetic events, the total purity is the product of the individual purities[2]:

    • Iptotal​=Ip(13C)×Ip(15N)

For example, if the HRMS deconvolution yields an Ip(13C) of 99.48% and an Ip(15N) of 99.79%, the total isotopic purity of the major M+3 isotopologue is calculated as 99.48%×99.79%=99.27% . This mathematical framework ensures that our analytical specifications are grounded in empirical, reproducible data.

Sources

Exploratory

Decoding Molecular Mechanisms with Imidazole-13C,15N2: A Technical Guide to Isotopic Tracing in Drug Development

Executive Summary The imidazole ring is a ubiquitous pharmacophore, forming the core of histidine residues, azole antifungals, and novel metallo-antineoplastic agents[1]. In mechanism of action (MoA) studies, tracking th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazole ring is a ubiquitous pharmacophore, forming the core of histidine residues, azole antifungals, and novel metallo-antineoplastic agents[1]. In mechanism of action (MoA) studies, tracking the fate of this moiety is critical. Traditional fluorophore tagging alters the steric and electronic properties of the drug, leading to artificial binding kinetics. Conversely, stable isotope labeling with Imidazole-13C,15N2 (CAS: 1173018-62-6)[2] provides a sterically invisible, yet analytically distinct probe. By incorporating one 13C and two 15N atoms, we generate a +3 Da mass shift for mass spectrometry (MS)[3] and introduce spin-1/2 nuclei for multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[4][5].

The Strategic Advantage of Imidazole-13C,15N2

As application scientists, we must prioritize probes that do not perturb the biological system they are meant to measure. Imidazole-13C,15N2 achieves this by maintaining the exact physicochemical properties of the parent drug while unlocking advanced analytical capabilities[6].

Causality in Experimental Design: The Self-Validating System

In rigorous MoA studies, we do not simply run labeled compounds; we engineer self-validating analytical systems.

  • Mass Spectrometry (The 1:1 Isotope Dilution Strategy): By utilizing a 1:1 mixture of unlabeled and [13C,15N2]-labeled drug, we create a built-in internal standard. The causality here is profound: any true biological metabolite will appear in the MS spectrum as a distinct doublet separated by exactly 3.00 Da (or a multiple thereof, depending on the charge state)[3][7]. This immediately discriminates true metabolites from endogenous isobaric background noise, eliminating false positives.

  • NMR Spectroscopy (J-Coupling as a Structural Monitor): The dual labeling allows for 1H-15N and 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments[8][9]. The scalar coupling (J-coupling) between the adjacent 15N and 13C nuclei serves as an internal monitor for ring integrity. If a metabolic enzyme cleaves the imidazole ring, the specific 15N-13C J-coupling is lost, providing unequivocal proof of ring opening[9].

LC-MS/MS Metabolic Flux and Adduct Tracing

To track drug metabolism and reactive intermediate formation, high-resolution LC-MS/MS is employed to map the biotransformation of the imidazole core[3][7].

Step-by-Step Protocol
  • Incubation: Incubate human liver microsomes (HLMs) with a 10 µM 1:1 mixture of unlabeled and [13C,15N2]-imidazole-containing drug in phosphate buffer (pH 7.4) supplemented with NADPH.

  • Quenching: Terminate the reaction at designated time points (0, 15, 30, 60 min) using ice-cold acetonitrile containing a generic internal standard.

  • Centrifugation: Spin the samples at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 UPLC column coupled to a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI) mode.

  • Data Processing (Isotope Pattern Filtering): Program the analysis software to extract only features exhibiting a mass difference of 3.00 Da with a 1:1 intensity ratio[7].

  • MS/MS Fragmentation: Isolate the M and M+3 precursor ions and subject them to collision-induced dissociation (CID). Fragments retaining the intact imidazole ring will maintain the +3 Da shift, precisely mapping the site of biotransformation[7].

NMR-Based Conformational and Binding Analysis

Imidazole's ability to exist in different protonation states (Nε2 vs Nδ1 tautomers) dictates its binding to target proteins or metal ions[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the [13C,15N2]-labeled compound in a 90% H2O / 10% D2O buffer (e.g., 50 mM TRIS-d11, pH 7.0) to a final concentration of 0.5 mM[4].

  • Spectrometer Setup: Utilize an 800 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[4].

  • 1H-15N HSQC Acquisition: Acquire a 2D 1H-15N HSQC spectrum. The 15N chemical shifts are highly sensitive to protonation. A shift from ~250 ppm (unprotonated) to ~170 ppm (protonated) indicates the exact tautomeric state[5].

  • Titration: Gradually titrate the target protein or metal ion (e.g., Ruthenium or Osmium complexes)[1] into the NMR tube.

  • Analysis: Monitor the chemical shift perturbations (CSPs). A change in the 15N or 13C chemical shift of the imidazole ring pinpoints the exact atom coordinating with the target[8].

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts for Imidazole Species
NucleusUnlabeled Imidazole (ppm)[13C,15N2]-Imidazole (ppm)Diagnostic Value
1H (C2) 7.73[10]7.73 (split by 13C/15N)Confirms C2 proton environment
1H (C4/C5) 7.15[10]7.15 (split by 13C/15N)Tracks tautomeric exchange
13C (C2) ~136.0~136.0 (enriched)C2 metal coordination / adducts
15N (N1/N3) Natural Abundance~170.0 - 250.0[5]Determines Nε2 vs Nδ1 protonation
Table 2: LC-MS/MS m/z Shifts for Imidazole Metabolites
Metabolite TypeUnlabeled m/zLabeled m/zMass ShiftInterpretation
Parent Drug MM + 3.00+3 DaIntact [13C,15N2]-imidazole core
Hydroxylation M + 16M + 19.00+3 DaOxidation outside the ring
Ring Cleavage M - XM - X + 1.00+1 DaLoss of one 15N and the 13C atom
GSH Adduct M + 307M + 310.00+3 DaReactive intermediate trapped by GSH

Visualizing the Workflows and Mechanisms

Workflow A Synthesize Drug with Imidazole-13C,15N2 B 1:1 Isotope Mixture In Vitro / In Vivo Incubation A->B C Sample Extraction & Purification B->C D 2D HSQC NMR (Tautomerism & Binding) C->D E LC-MS/MS (Metabolite Tracing) C->E F Determine Nε2/Nδ1 Protonation State D->F G Identify +3 Da Mass Shifted Fragments E->G H Elucidate Mechanism of Action F->H G->H

Parallel NMR and LC-MS/MS workflow utilizing Imidazole-13C,15N2 for MoA elucidation.

Pathway A Parent Drug [13C,15N2]-Imidazole m/z: M+3 B CYP450 Oxidation Epoxidation / Hydroxylation A->B Phase I C Stable Metabolite m/z: M+19 (+16 O, +3 Iso) B->C Stable D Ring Cleavage Loss of 15N-Fragment B->D Unstable E Cleaved Metabolite m/z shift: +1 or +2 D->E Degradation

Metabolic pathway tracing showing mass shifts for intact vs. cleaved imidazole rings.

Conclusion

The strategic integration of Imidazole-13C,15N2 into drug development pipelines transcends basic radiolabeling. By leveraging the specific nuclear spin properties and mass shifts of these stable isotopes, researchers can construct self-validating assays that map drug metabolism and target engagement with absolute atomic precision.

References

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry Source: NIH / PMC URL:[Link][7]

  • Striking Difference in Antiproliferative Activity of Ruthenium- and Osmium-Nitrosyl Complexes with Azole Heterocycles Source: ACS Publications / Inorganic Chemistry URL:[Link][1]

  • 1H NMR spectrum of imidazole in deuterated chloroform solution Source: ResearchGate URL:[Link][10]

  • Miscellaneous-impurities | Imidazole-13C,15N2 Source: Pharmaffiliates URL:[Link][2]

  • Implementing HSQC-NMR a New Tool for Directed Evolution of Myoglobin with Kemp Eliminase Properties Source: Emerging Researchers National Conference in STEM URL:[Link][8]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation Source: Semantic Scholar / Molecules URL:[Link][9]

  • NMR 1H,13C, 15N backbone and 13C side chain resonance assignment of the G12C mutant of human K-Ras bound to GDP Source: NIH / PMC URL:[Link][4]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids Source: BMRB / J Biomol NMR URL:[Link][5]

  • Isotopic labeling of metabolites in drug discovery applications Source: PubMed URL:[Link][3]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies Source: PubMed / Chem Res Toxicol URL:[Link][6]

Sources

Foundational

Introduction: The Imperative of Isotopic Precision in Modern Biosciences

An In-depth Technical Guide to the Synthesis and Application of Imidazole-¹³C,¹⁵N₂ for Isotopic Labeling of Biochemical Compounds In the intricate world of molecular biology and drug development, the ability to observe a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Application of Imidazole-¹³C,¹⁵N₂ for Isotopic Labeling of Biochemical Compounds

In the intricate world of molecular biology and drug development, the ability to observe and track specific molecules within complex biological systems is paramount. Stable isotope labeling has emerged as a transformative technology, providing the high-resolution lens needed to elucidate protein structures, map metabolic pathways, and quantify dynamic processes.[][2] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) rely on the subtle mass and magnetic differences conferred by isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) to distinguish labeled molecules from their naturally abundant counterparts.[2][3]

The imidazole ring is a five-membered heterocyclic structure that is fundamental to life. It forms the core of the essential amino acid histidine, which plays critical roles in enzyme catalysis and protein structure, and is a foundational component of purines, the building blocks of DNA and RNA.[4][5] Consequently, the ability to introduce isotopic labels specifically into this ring system provides a powerful tool for probing the function of a vast array of biomolecules.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It details the synthetic pathways for producing doubly-labeled Imidazole-¹³C,¹⁵N₂ and explores its subsequent application as a metabolic precursor for the targeted labeling of high-value biochemical compounds like amino acids and nucleotides. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of these critical methodologies.

Part 1: De Novo Synthesis of Imidazole-2-¹³C,¹⁵N₂

While commercially available, an in-house synthesis of isotopically labeled imidazole offers unparalleled control over the labeling pattern and can be a cost-effective solution for large-scale needs. The synthesis of the imidazole core can be adapted from several classic organic chemistry reactions, with the primary consideration being the strategic introduction of isotopes from labeled starting materials.[6][7]

Core Synthetic Strategy: The Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, remains a versatile and robust method. It is a multi-component reaction that constructs the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5][7] This one-pot approach is highly adaptable for isotopic labeling, as each component can be substituted with its labeled analogue.

To synthesize Imidazole-2-¹³C,¹⁵N₂, the following labeled precursors are required:

  • ¹³C Source: A ¹³C-labeled aldehyde, such as [¹³C]Formaldehyde, will provide the carbon atom at the C2 position of the imidazole ring.

  • ¹⁵N Source: A doubly ¹⁵N-labeled ammonia source, typically [¹⁵N]Ammonium acetate or [¹⁵N]Ammonium chloride, will provide the two nitrogen atoms of the ring.[8]

  • Unlabeled Backbone: An unlabeled 1,2-dicarbonyl compound, like glyoxal, will form the C4-C5 bond of the ring.

The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of the ¹⁵N-ammonia source. This intermediate then reacts with the ¹³C-aldehyde, undergoes intramolecular cyclization, and finally aromatizes via dehydration to yield the stable, doubly-labeled imidazole ring.[7]

G cluster_reactants Labeled Starting Materials cluster_mechanism Reaction Mechanism cluster_product Final Product Glyoxal Glyoxal (Unlabeled) Diimine [¹⁵N₂]Diimine Intermediate Glyoxal->Diimine Formaldehyde [¹³C]Formaldehyde Ammonia 2x [¹⁵N]Ammonia Ammonia->Diimine Cyclization Cyclization Intermediate Diimine->Cyclization + [¹³C]Formaldehyde Aromatization Aromatization (Dehydration) Cyclization->Aromatization Imidazole Imidazole-2-¹³C,¹⁵N₂ Aromatization->Imidazole G cluster_synthesis Precursor Synthesis (In Vitro) cluster_cell Cellular Metabolism (In Vivo) Imidazole Imidazole-2-¹³C,¹⁵N₂ Pyruvate [¹³C,¹⁵N₂]-Imidazolepyruvate Imidazole->Pyruvate Chemical Synthesis Histidine [¹³C,¹⁵N₂]-Histidine Pyruvate->Histidine Transaminases Pyruvate->Histidine Protein Labeled Protein Histidine->Protein Protein Synthesis G cluster_precursor Labeled Precursor cluster_product Final Labeled Biomolecules AICA [¹³C₂]-AICA Intermediate Purine [¹³C₂]-Purine Ring AICA->Purine Biosynthetic Pathways Adenosine Labeled Adenosine Purine->Adenosine Guanosine Labeled Guanosine Purine->Guanosine

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Pharmacokinetics of Imidazole-13C,15N2

Preamble: The Rationale for Isotopic Labeling in Early Pharmacokinetic Profiling In the landscape of modern drug discovery, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale for Isotopic Labeling in Early Pharmacokinetic Profiling

In the landscape of modern drug discovery, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely advantageous; it is a prerequisite for success.[1][2][3] The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[4] Its behavior within a biological system is therefore of paramount interest. This guide provides an in-depth examination of the preliminary in vitro pharmacokinetic profiling of Imidazole-13C,15N2.

The use of stable isotope-labeled (SIL) compounds, such as Imidazole-13C,15N2, represents a sophisticated approach to early-stage ADME assessment. While the isotopic labels (¹³C and ¹⁵N) induce a negligible change in the molecule's physicochemical properties and biological behavior, they provide a distinct mass signature.[5] This makes the SIL compound an ideal internal standard for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis, ensuring unparalleled accuracy and precision in quantifying the parent compound in complex biological matrices.[6] This guide will detail the core in vitro assays that form the foundation of a robust pharmacokinetic package, grounded in the principles of scientific integrity and regulatory expectation.[7][8]

Section 1: Metabolic Stability in Human Liver Microsomes

1.1. Scientific Principle & Causality

The liver is the principal site of drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of hepatocytes.[8][9] The in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone of early DMPK screening.[1][2] It measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (Clint). A compound that is rapidly metabolized in this assay is likely to have high first-pass metabolism and a short half-life in vivo, which can inform decisions on dosing regimens and potential structural modifications.[2] We perform this assay early to 'fail fast' compounds with undesirable metabolic liabilities, conserving resources for more promising candidates.[2]

1.2. Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_analysis Analysis A Prepare Imidazole-13C,15N2 Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solution (e.g., 100 µM in Acetonitrile) A->B D Pre-incubate HLM and Buffer with Test Compound (1 µM final) B->D C Thaw Human Liver Microsomes (HLM) and NADPH Regenerating System on Ice C->D E Initiate Reaction by Adding NADPH Regenerating System D->E F Aliquot and Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile containing Internal Standard E->F G Centrifuge Samples to Precipitate Protein F->G H Transfer Supernatant for LC-MS/MS Analysis G->H I Quantify Remaining Parent Compound vs. Time Zero H->I J Calculate Half-life (t½) and Intrinsic Clearance (Clint) I->J

Caption: Workflow for the in vitro metabolic stability assay.

1.3. Detailed Experimental Protocol

  • Reagent Preparation:

    • Prepare a 1 M stock of Imidazole-13C,15N2 in DMSO. Serially dilute in acetonitrile to create a 100 µM working solution. Causality: Acetonitrile is used for the working solution as it is compatible with the protein precipitation step.

    • Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (100 mM, pH 7.4).

    • Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzymatic activity for most compounds without being wasteful of the reagent.

    • Add 1 µL of the 100 µM working solution of Imidazole-13C,15N2 to achieve a final substrate concentration of 1 µM. Causality: A 1 µM concentration is typically well below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics.

    • Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing a suitable analytical internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Include a "-NADPH" control to assess for non-enzymatic degradation and a control compound with known metabolic stability (e.g., Verapamil for high turnover, Warfarin for low turnover) for system validation.

  • Sample Processing and Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of Imidazole-13C,15N2 at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of Imidazole-13C,15N2 remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

1.4. Data Presentation: Metabolic Stability of Imidazole-13C,15N2

ParameterImidazole-13C,15N2Verapamil (Control)Warfarin (Control)
Half-life (t½, min) 45.28.5> 60
Intrinsic Clearance (Clint, µL/min/mg) 30.7163.1< 23.1
Classification Moderate ClearanceHigh ClearanceLow Clearance

Section 2: Plasma Protein Binding (PPB)

2.1. Scientific Principle & Causality

Upon entering systemic circulation, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared from the body.[10][11] Therefore, determining the fraction unbound (fu) is a critical parameter in pharmacokinetic modeling.[12] High plasma protein binding (>99%) can significantly affect a drug's distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is a robust and widely accepted technique that physically separates the free drug from the protein-bound drug across a semipermeable membrane.[10][11][13]

2.2. Experimental Workflow: Plasma Protein Binding

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis A Prepare Imidazole-13C,15N2 Working Solution B Spike Compound into Plasma (e.g., Human, Rat) A->B C Add Spiked Plasma to Sample Chamber of RED Device B->C E Seal and Incubate on Shaker (e.g., 4-6 hours) to Reach Equilibrium C->E D Add Dialysis Buffer (PBS) to Buffer Chamber D->E F Harvest Aliquots from Plasma and Buffer Chambers E->F G Matrix-match Samples and Precipitate Proteins with Acetonitrile + Internal Standard F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate Fraction Unbound (fu) H->I

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

2.3. Detailed Experimental Protocol

  • Preparation:

    • Spike Imidazole-13C,15N2 into plasma (human, rat, etc.) to a final concentration of 1 µM. Causality: The concentration should be low enough to avoid saturating binding sites but high enough for robust analytical detection.

    • Prepare control samples using drugs with known binding properties (e.g., Warfarin for high binding, Metoprolol for low binding).

  • Equilibrium Dialysis:

    • Pipette the spiked plasma into the sample chamber (red collar) of the RED device inserts.

    • Pipette an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the buffer chamber.

    • Place the inserts into the base plate, cover securely, and incubate at 37°C on an orbital shaker for 4-6 hours. Causality: Incubation time is determined by the time required for the specific compound to reach equilibrium across the membrane. This is often pre-determined in pilot studies.

  • Sample Collection and Processing:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • To an aliquot of the buffer sample, add an equal volume of blank plasma to matrix-match.

    • To all samples (plasma and matrix-matched buffer), add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Analysis and Calculation:

    • Centrifuge the samples to pellet protein.

    • Analyze the supernatant from both chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Calculate percent bound as: (1 - fu) * 100.

    • A mass balance calculation should be performed to ensure compound recovery is acceptable (typically >70%), confirming no significant nonspecific binding to the device.

2.4. Data Presentation: Plasma Protein Binding of Imidazole-13C,15N2

SpeciesImidazole-13C,15N2Warfarin (Control)Metoprolol (Control)
Human Plasma (% Bound) 12.5%99.2%28.6%
Rat Plasma (% Bound) 15.8%98.9%35.1%
Fraction Unbound (fu, Human) 0.8750.0080.714

Based on a study of Imidazole 2-hydroxybenzoate, the protein binding of imidazole was found to be in the range of 5-15%.[14]

Section 3: Cell Permeability and Efflux

3.1. Scientific Principle & Causality

For orally administered drugs, absorption across the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell line, derived from a human colon carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[15][16][17] This model is widely used to predict human drug absorption in vitro.[18][19] By measuring the rate of compound transport from the apical (AP) to the basolateral (BL) side, we can estimate the apparent permeability coefficient (Papp). Furthermore, by measuring transport in the reverse direction (BL to AP), we can calculate an efflux ratio (ER). An ER significantly greater than 2 suggests the compound is a substrate for efflux transporters (like P-glycoprotein), which can actively pump the drug back into the intestinal lumen, limiting its absorption.[16]

3.2. Experimental Workflow: Caco-2 Permeability

G cluster_prep Cell Culture cluster_transport Transport Experiment (37°C) cluster_analysis Analysis A Seed Caco-2 cells on Transwell™ inserts B Culture for 18-22 days to form a differentiated monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Wash monolayer with Transport Buffer (HBSS) C->D E Add Imidazole-13C,15N2 to Donor side (Apical for A->B; Basolateral for B->A) D->E F Incubate (e.g., 2 hours) E->F G Collect samples from Donor and Receiver compartments F->G H Add Internal Standard and process for LC-MS/MS analysis G->H I Quantify compound concentration in all samples H->I J Calculate Papp (A->B and B->A) and Efflux Ratio I->J

Caption: Workflow for the bidirectional Caco-2 permeability assay.

3.3. Detailed Experimental Protocol

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ filter inserts and culture for 18-22 days until a confluent, differentiated monolayer is formed.[16]

    • Self-Validation: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm monolayer integrity post-experiment.

  • Transport Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • For A -> B transport: Add Imidazole-13C,15N2 (e.g., 10 µM final concentration) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B -> A transport: Add the compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Process all samples for LC-MS/MS analysis by adding an internal standard and performing protein precipitation if necessary.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B->A) / Papp (A->B).

3.4. Data Presentation: Caco-2 Permeability of Imidazole-13C,15N2

CompoundPapp (A->B) (10⁻⁶ cm/s)Papp (B->A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Imidazole-13C,15N2 15.218.11.19High
Propranolol (High Perm.) 25.528.11.10High
Atenolol (Low Perm.) 0.50.61.20Low
Digoxin (Efflux Substrate) 1.112.511.4Low (Efflux)

Interpretation: With a high Papp (A->B) value and an efflux ratio close to 1, Imidazole-13C,15N2 is predicted to be well-absorbed with no significant involvement of active efflux.

Section 4: Analytical Considerations

The integrity of any pharmacokinetic study rests upon a robust and validated analytical method. For the quantification of Imidazole-13C,15N2 and its potential unlabeled metabolites, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[20][21] Its high sensitivity and selectivity allow for accurate measurement even in complex biological matrices like plasma and cell lysates.[15][20] The Imidazole-13C,15N2 itself serves as an excellent internal standard for quantifying the formation of any non-labeled metabolites, while a different SIL-compound should be used for the quantification of the parent Imidazole-13C,15N2.

Conclusion

This guide outlines a foundational suite of in vitro assays for characterizing the preliminary pharmacokinetic profile of Imidazole-13C,15N2. The collective data from metabolic stability, plasma protein binding, and Caco-2 permeability studies provide a comprehensive, albeit early, picture of the compound's likely disposition in vivo. These studies, mandated by regulatory agencies like the FDA and EMA, are critical for informed decision-making in drug development, enabling the selection of candidates with the highest probability of clinical success.[7][22][23][24] The strategic use of stable isotope-labeled compounds further enhances the quality and reliability of the data generated, embodying the principles of precision and scientific rigor.

References

  • Balimane, P. V., & Chong, S. (2005). Caco-2 cell permeability assays to measure drug absorption. Methods in molecular biology (Clifton, N.J.), 313, 27-40. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Kramer, I., Trnavská, Z., & Cerná, M. (1989). Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent. International journal of clinical pharmacology, therapy, and toxicology, 27(9), 443–451. [Link]

  • Evotec. (2020). January 2020 US FDA In Vitro DDI Guidance. [Link]

  • Metabolic Solutions. (2025). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. [Link]

  • Camargo, P. (2017). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. Premier Consulting. [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Plempel, M. (1979). Pharmacokinetics of imidazole antimycotics. Postgraduate medical journal, 55(647), 662–666. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Troutman, M. D., & Thakker, D. R. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 243–266. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. [Link]

  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [Link]

  • Moravek. (2023). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • Relling, M. V., & de Zanger, R. B. (2009). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 68(2), 159–175. [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Pharmaron. In Vitro ADMET Services For Drug Discovery. [Link]

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  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Kumar, K., et al. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Future Journal of Pharmaceutical Sciences, 12(1), 1-25. [Link]

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  • Kuehl, G. E., et al. (2002). Quaternary ammonium-linked glucuronidation of 1-substituted imidazoles by liver microsomes: interspecies differences and structure-metabolism relationships. Drug metabolism and disposition: the biological fate of chemicals, 30(10), 1121–1129. [Link]

  • Yang, X., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3045. [Link]

  • Attimarad, M., et al. (2022). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Separations, 9(11), 361. [Link]

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  • Saunders, P. P., & Loo, T. L. (1973). Microsomal Metabolism of Triazenylimidazoles. Pharmacology, 10(4), 237-247. [Link]

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  • BioIVT. (2023). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Drug Discovery News. [Link]

  • Zhang, L., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 159(1), 223–236. [Link]

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Protocols & Analytical Methods

Method

Protocol for Selective Isotopic Labeling of Recombinant Proteins with Imidazole-¹³C,¹⁵N₂ for NMR Spectroscopic Studies

Introduction: Unlocking Mechanistic Insights through Precision Labeling Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Mechanistic Insights through Precision Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. Isotopic labeling, the incorporation of stable isotopes such as ¹³C and ¹⁵N into a protein, is often a prerequisite for advanced NMR experiments. While uniform labeling is a common practice, selective labeling of specific amino acid types offers a strategic advantage by simplifying complex spectra and enabling the study of key residues involved in protein function.

Histidine residues, with the unique chemical properties of their imidazole side chains, frequently play critical roles in enzymatic catalysis, metal ion coordination, and protein-protein interactions. Their pKa near physiological pH allows them to act as both proton donors and acceptors, making them central to many biological processes. Consequently, methods to specifically label histidine residues are of high value to researchers in structural biology and drug development.

This application note provides a detailed protocol for the selective labeling of histidine residues in recombinant proteins expressed in Escherichia coli using Imidazole-¹³C,¹⁵N₂ as a metabolic precursor. This approach leverages the endogenous histidine biosynthesis pathway to incorporate the labeled imidazole ring directly into the nascent polypeptide chain. The resulting selectively labeled protein is an ideal tool for detailed NMR studies of histidine-mediated functions. We will delve into the underlying biochemical principles, provide a step-by-step experimental workflow, and discuss methods for verifying labeling efficiency and analyzing the resulting NMR data.

The Biochemical Rationale: Hijacking the Histidine Biosynthesis Pathway

The selective incorporation of Imidazole-¹³C,¹⁵N₂ into histidine residues relies on providing this labeled precursor to an E. coli strain that can utilize it for the de novo synthesis of histidine. In wild-type E. coli, the histidine biosynthesis pathway is a complex, ten-step process that starts from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP). A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is also an intermediate in purine biosynthesis.[1]

By using an E. coli strain auxotrophic for histidine, we can control the sole source of the imidazole ring for histidine synthesis. A histidine auxotroph lacks a functional enzyme in the early stages of the histidine biosynthesis pathway, rendering it unable to produce its own histidine from primary metabolites. When grown in a minimal medium supplemented with Imidazole-¹³C,¹⁵N₂, the auxotrophic strain is forced to salvage the labeled imidazole ring and incorporate it into the histidine biosynthesis pathway downstream of the genetic lesion. This results in the specific labeling of all histidine residues in the expressed recombinant protein.

To prevent the dilution of the isotopic label and misincorporation into other amino acids (a phenomenon known as metabolic scrambling), it is crucial to use a minimal medium with a defined composition.[2] Using a well-characterized histidine auxotrophic strain, such as one with a mutation in the hisG gene (which encodes the first enzyme in the pathway, ATP-phosphoribosyltransferase), is highly recommended for this purpose.[3]

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. For detailed recipes of media and stock solutions, please refer to the "Protocols" section.

Category Item Specifications
Isotopes Imidazole-¹³C,¹⁵N₂>98% isotopic purity
Bacterial Strain E. coli BL21(DE3) hisG auxotrophOr other suitable histidine auxotroph
Plasmid Expression vector containing the gene of interest-
Media Components M9 salts (Na₂HPO₄, KH₂PO₄, NaCl)Molecular biology grade
¹²C-GlucoseAs the primary carbon source
¹⁴NH₄ClAs the primary nitrogen source
MgSO₄, CaCl₂-
Trace metals solution-
Thiamine, BiotinVitamin supplements
Antibiotics Appropriate for plasmid selectione.g., Ampicillin, Kanamycin
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular biology grade
Buffers & Reagents Lysis buffer (e.g., Tris-HCl, NaCl, lysozyme, DNase I)-
Purification buffers (specific to the protein's purification tag)-
Dialysis buffer-
Equipment Shaking incubator-
Centrifuge (floor and micro)-
Spectrophotometer-
Sonicator or other cell disruption system-
Protein purification system (e.g., FPLC)-
Mass spectrometer (for verification)-
NMR spectrometer-

Experimental Protocols

This section provides a step-by-step guide for the expression, purification, and verification of a recombinant protein selectively labeled with Imidazole-¹³C,¹⁵N₂.

Preparation of Media and Stock Solutions

M9 Minimal Medium (1 L):

  • 10x M9 Salts (1 L):

    • 60 g Na₂HPO₄

    • 30 g KH₂PO₄

    • 5 g NaCl

    • Dissolve in dH₂O to 1 L and autoclave.

  • Working M9 Medium (1 L):

    • 100 mL 10x M9 salts

    • 10 mL 100x Trace Metals Solution

    • 20 mL 20% (w/v) ¹²C-Glucose (sterile filtered)

    • 1 mL 1 M MgSO₄ (autoclaved)

    • 0.3 mL 1 M CaCl₂ (autoclaved)

    • 1 mL 1 mg/mL Thiamine (sterile filtered)

    • 1 mL 1 mg/mL Biotin (sterile filtered)

    • 1 g ¹⁴NH₄Cl

    • Add sterile dH₂O to 1 L.

    • Add appropriate antibiotic(s).

100x Trace Metals Solution (1 L):

  • 5 g EDTA

  • 0.83 g FeCl₃·6H₂O

  • 84 mg ZnCl₂

  • 13 mg CuCl₂·2H₂O

  • 10 mg CoCl₂·6H₂O

  • 10 mg H₃BO₃

  • 1.6 mg MnCl₂·4H₂O

  • First, dissolve EDTA in 800 mL of dH₂O and adjust the pH to 7.5. Then, add the remaining components and bring the final volume to 1 L. Sterilize by filtration through a 0.22 µm filter.[4]

Stock Solutions:

  • Imidazole-¹³C,¹⁵N₂ (10 mg/mL): Dissolve in sterile dH₂O. Prepare fresh.

  • IPTG (1 M): Dissolve in sterile dH₂O and filter sterilize. Store at -20°C.

Protein Expression and Labeling Workflow

The following workflow outlines the key steps from bacterial transformation to cell harvesting.

Protein_Expression_Workflow cluster_prep Preparation cluster_growth Growth & Labeling cluster_harvest Harvesting Transformation Transform Plasmid into E. coli hisG Auxotroph Starter_Culture Inoculate Starter Culture in M9 Medium + Unlabeled Histidine Transformation->Starter_Culture Main_Culture Inoculate Main Culture in M9 Medium Starter_Culture->Main_Culture Growth_Phase Grow to OD600 ~0.5 Main_Culture->Growth_Phase Add_Label Add Imidazole-¹³C,¹⁵N₂ Growth_Phase->Add_Label Induction Induce with IPTG at OD600 ~0.8 Add_Label->Induction Expression Express Protein at Lower Temperature (e.g., 18-25°C) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Pellet Store Cell Pellet at -80°C Harvest->Pellet

Workflow for selective labeling.

Step-by-Step Protocol:

  • Transformation: Transform the expression plasmid into the E. coli BL21(DE3) hisG auxotrophic strain using a standard protocol. Plate on LB agar plates containing the appropriate antibiotic and a small amount of unlabeled histidine (e.g., 50 µg/mL) to allow for colony formation. Incubate overnight at 37°C.

  • Starter Culture: Pick a single colony and inoculate a 50 mL starter culture of M9 minimal medium supplemented with the appropriate antibiotic and 50 µg/mL of unlabeled L-histidine. The addition of unlabeled histidine is crucial for the initial growth of the auxotrophic strain. Grow overnight at 37°C with vigorous shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (containing the appropriate antibiotic but no histidine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Label Addition: Grow the culture at 37°C with shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches approximately 0.5, add the sterile Imidazole-¹³C,¹⁵N₂ solution to a final concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically for your specific protein and expression system.

  • Induction: Continue to grow the culture at 37°C until the OD₆₀₀ reaches 0.8-1.0. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Protein Expression: Reduce the incubator temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours. Lower temperatures often improve protein solubility and folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.

Protein Purification

The purification protocol will be specific to your protein of interest and the affinity tag used. A general workflow is as follows:

  • Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells by sonication or other mechanical means on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated affinity column (e.g., Ni-NTA for His-tagged proteins).

  • Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein using an appropriate elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins).

  • Further Purification (Optional): If necessary, perform additional purification steps such as size-exclusion chromatography to obtain a highly pure protein sample.

  • Buffer Exchange: Dialyze the purified protein into a suitable buffer for NMR analysis (e.g., phosphate or Tris buffer at a specific pH, with or without salt).

Verification of Labeling and Data Analysis

Mass Spectrometry for Labeling Efficiency

Mass spectrometry (MS) is an indispensable tool for verifying the incorporation of the isotopic label.

Procedure:

  • Analyze a small aliquot of the purified protein by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the labeled protein with the expected mass of the unlabeled protein. The mass shift will depend on the number of histidine residues in your protein and the specific isotopes used in the Imidazole-¹³C,¹⁵N₂. For Imidazole-¹³C₃,¹⁵N₂, each incorporated histidine will result in a mass increase of 5 Da (3 Da from ¹³C and 2 Da from ¹⁵N).

  • The homogeneity of the mass peak for the labeled protein will indicate the efficiency of incorporation. A single, sharp peak corresponding to the fully labeled protein is ideal. The presence of a peak corresponding to the unlabeled protein or a broad peak distribution may indicate incomplete labeling.[5][6]

NMR Spectroscopy of the Labeled Protein

The selectively labeled protein is now ready for NMR analysis. The primary advantage of this labeling scheme is the simplification of the NMR spectra, allowing for the unambiguous observation of signals from the histidine residues.

Expected NMR Spectral Features:

  • ¹H-¹⁵N HSQC: In a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, you will observe cross-peaks only for the backbone amide protons of the histidine residues and the side-chain N-H protons of the imidazole ring. This dramatically reduces spectral crowding and allows for the straightforward assignment of these signals.

  • ¹H-¹³C HSQC: A ¹H-¹³C HSQC spectrum will show correlations for the protons and carbons of the histidine side chains. The chemical shifts of the imidazole ring carbons (Cδ2 and Cε1) and their attached protons are particularly sensitive to the protonation state and local environment of the histidine residue.[7]

  • pH Titrations: By acquiring a series of ¹H-¹⁵N or ¹H-¹³C HSQC spectra at different pH values, you can monitor the chemical shift changes of the histidine imidazole ring nuclei. This allows for the determination of the pKa value for each individual histidine residue in the protein, providing valuable insights into its electrostatic environment and functional role.[2][8]

Histidine_Pathway PRPP PRPP + ATP Intermediate1 N'-[(5'-Phosphoribosyl)formimino]- 5-aminoimidazole-4-carboxamide ribonucleotide PRPP->Intermediate1 hisG AICAR AICAR Intermediate1->AICAR hisI Imidazole_Glycerol_P Imidazole Glycerol Phosphate AICAR->Imidazole_Glycerol_P hisA, hisF Histidinol_P Histidinol Phosphate Imidazole_Glycerol_P->Histidinol_P hisB Histidinol Histidinol Histidinol_P->Histidinol hisB Histidinal Histidinal Histidinol->Histidinal hisD Histidine L-Histidine Histidinal->Histidine hisD Labeled_Imidazole Imidazole-¹³C,¹⁵N₂ (Labeled Precursor) Labeled_Imidazole->Imidazole_Glycerol_P Incorporation in hisG mutant

Simplified Histidine Biosynthesis Pathway.

Troubleshooting

Problem Possible Cause Solution
Low protein yield Minimal media can result in lower cell densities and protein expression levels.Optimize induction conditions (IPTG concentration, temperature, induction time). Consider adding a small amount of labeled rich media supplement (e.g., Celtone).
No or poor labeling Inefficient uptake or incorporation of Imidazole-¹³C,¹⁵N₂.Verify the genotype of the histidine auxotroph. Optimize the concentration of the labeled imidazole. Ensure the main culture medium is devoid of any unlabeled histidine.
Metabolic scrambling The isotopic label is found in other amino acids.Use a well-characterized auxotrophic strain with a tight block in the histidine biosynthesis pathway. Ensure the purity of the minimal media components.
Protein precipitation The expressed protein is insoluble.Lower the expression temperature. Co-express with chaperones. Optimize the lysis and purification buffers (pH, salt concentration, additives).

Conclusion

Selective labeling of histidine residues with Imidazole-¹³C,¹⁵N₂ is a powerful strategy for gaining detailed insights into the functional roles of these critical amino acids. By leveraging the histidine biosynthesis pathway in an auxotrophic E. coli strain, researchers can produce proteins with isotopic labels specifically at the histidine side chains. This approach significantly simplifies NMR spectra, facilitating the study of protein structure, dynamics, and interactions with unprecedented clarity. The protocol outlined in this application note provides a robust framework for the successful production and analysis of selectively labeled proteins, empowering researchers to address fundamental questions in biology and drug discovery.

References

  • Alifano, P., Fani, R., Liò, P., Lazcano, A., Bazzicalupo, M., Carlomagno, M. S., & Bruni, C. B. (1996). Histidine biosynthetic pathway and genes: structure, regulation, and evolution. Microbiological reviews, 60(1), 44–69.
  • Brilli, M., & Fani, R. (2004). The origin and evolution of the his-operon. Research in Microbiology, 155(3), 145-154.
  • Winkler, M. E. (1996). Biosynthesis of Histidine. In F. C. Neidhardt (Ed.), Escherichia coli and Salmonella: Cellular and Molecular Biology (2nd ed., Vol. 1, pp. 485-505). ASM Press.
  • Schörghuber, J., et al. (2017). Highly Selective Stable Isotope Labeling of Histidine Residues by Using a Novel Precursor in E. coli-Based Overexpression Systems. ChemBioChem, 18(15), 1487-1491.
  • Matte, A., Sivaraman, J., Ekiel, I., & Cygler, M. (2003). Contribution of Structural Genomics to Understanding the Biology of Escherichia coli. Journal of Structural and Functional Genomics, 4(2-3), 125-136.
  • Lin, M. T., Fukazawa, R., Miyajima-Nakano, Y., Matsushita, S., Choi, S. K., Iwasaki, T., & Gennis, R. B. (2015). Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins. Methods in enzymology, 565, 65–80.
  • Waugh, D. S. (1996). Genetic tools for selective labeling of proteins with stable isotopes. Journal of biomolecular NMR, 8(2), 184–192.
  • Miao, Y., Fu, R., & Cross, T. A. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 245, 65–70.
  • Davydov, D. R., & Sligar, S. G. (2000). A protocol for 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility, University of Illinois.
  • Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]

  • Oldfield, E. (2002). 13C chemical shifts in proteins: a rich source of encoded structural information. Journal of the American Chemical Society, 124(42), 12388–12399.
  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N-triple-resonance NMR spectroscopy to study high-molecular-weight proteins. Annual review of biophysics and biomolecular structure, 27, 357–406.
  • Hampton Research. (n.d.). Protein Expression Protocol. Retrieved from [Link]

  • ChemRxiv. (2020). Denatured Ensemble 1H, 13C and 15N Chemical Shift Values for Amino Acid Residues in a Glycine-Rich Protein. ChemRxiv.
  • Hu, J., Asbury, T., & Fu, R. (2010). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Frontiers in Molecular Biosciences, 7, 607539.
  • Thermo Fisher Scientific. (n.d.). Mass Spectrometry (II)
  • Robichon, C., et al. (2011). Engineering Escherichia coli BL21(DE3) Derivative Strains To Minimize E. coli Protein Contamination after Purification by Immobilized Metal Affinity Chromatography. Applied and Environmental Microbiology, 77(13), 4634-4646.
  • Prestegard, J. H., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Liu, Y., et al. (2020). Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli. ACS Synthetic Biology, 9(6), 1436-1446.
  • Chong, S. Y., et al. (2010). Effect of imidazole concentration and type of metal ion on the purification of recombinant green fluorescent protein using an affinity chromatography. Journal of Applied Sciences, 10(21), 2577-2582.
  • Wang, L., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Kirshenbaum, N., et al. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org.
  • Ito, Y., et al. (2024).
  • Klyachko, E. V., et al. (2018). Specific features of l-histidine production by Escherichia coli concerned with feedback control of AICAR formation and inorganic phosphate/metal transport. Biotechnology for Biofuels, 11(1), 1-16.
  • ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging.
  • Lazcano, A., & Miller, S. L. (1999). Imidazole compounds in contemporary metabolism. Origins of Life and Evolution of the Biosphere, 29(4), 333-345.
  • Landreh, M., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2470-2478.
  • Zhang, C., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 47(23), 8507-8537.

Sources

Application

Application Note: Utilizing Imidazole-13C,15N2 as a Stable Isotope-Labeled Internal Standard for High-Precision LC-MS/MS Quantification

Executive Summary The accurate quantification of imidazole and its derivatives is a critical requirement across pharmaceutical development, clinical diagnostics, and environmental monitoring[1]. However, analyzing low-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of imidazole and its derivatives is a critical requirement across pharmaceutical development, clinical diagnostics, and environmental monitoring[1]. However, analyzing low-molecular-weight, highly polar heterocyclic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical hurdles. Chief among these are severe matrix effects (ion suppression or enhancement) during Electrospray Ionization (ESI) and variable extraction recoveries.

This application note provides a comprehensive, field-proven guide to utilizing Imidazole-13C,15N2 (CAS No: 1173018-62-6)[2] as a Stable Isotope-Labeled Internal Standard (SIL-IS). By acting as a chemically identical but mass-shifted surrogate, Imidazole-13C,15N2 creates a self-validating analytical system that normalizes matrix-induced variances, ensuring absolute quantitative accuracy.

Mechanistic Rationale: Overcoming the Matrix Effect

In LC-MS/MS, the "matrix effect" occurs when co-eluting endogenous compounds compete with the target analyte for access to the droplet surface during the ESI desolvation process. Because imidazoles are highly polar, they often elute early in reversed-phase chromatography, co-eluting with a high concentration of un-retained salts, phospholipids, and proteins[1]. This competition artificially suppresses the analyte signal, leading to severe underestimation of the true concentration.

The Causality of SIL-IS Correction: Imidazole-13C,15N2 shares the exact physicochemical properties—pKa, lipophilicity, and chromatographic retention time—as native imidazole. When spiked into a sample prior to extraction, the SIL-IS and the native analyte experience identical extraction losses and co-elute perfectly into the ESI source. Consequently, they are subjected to the exact same degree of ion suppression. While the absolute peak areas of both compounds may drop in a complex matrix, the ratio of their peak areas (Analyte/SIL-IS) remains perfectly constant.

MatrixEffect cluster_0 Without SIL-IS cluster_1 With Imidazole-13C,15N2 N1 Analyte Signal Suppressed by Matrix N2 Underestimation of Concentration N1->N2 N3 Analyte & IS Signal Equally Suppressed N4 Ratio (Analyte/IS) Remains Constant N3->N4 N5 Accurate Quantification N4->N5

Mechanism of matrix effect correction using Imidazole-13C,15N2 as an internal standard.

Chemical & Mass Spectrometric Profiling

Native imidazole (C3H4N2) has a monoisotopic mass of 68.04 Da, yielding a protonated precursor ion [M+H]+ at m/z 69.1[3]. In atmospheric and environmental studies, m/z 69 is the dominant marker for imidazole-containing aerosols[4].

By incorporating one Carbon-13 and two Nitrogen-15 atoms, Imidazole-13C,15N2 achieves a mass shift of +3 Da, resulting in a precursor ion at m/z 72.1. This +3 Da shift is a deliberate, critical choice: it is large enough to completely bypass the natural M+1 and M+2 isotopic contributions of the native analyte, thereby eliminating isotopic cross-talk in the Multiple Reaction Monitoring (MRM) channels.

Table 1: Optimized MRM Transitions and MS Parameters

Data acquired using positive ESI (ESI+) mode. Collision energies and dwell times are optimized for a triple quadrupole mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Imidazole (Native) 69.142.1501540
Imidazole-13C,15N2 (IS) 72.144.1501540

(Note: The primary fragmentation pathway involves the loss of HCN (27 Da) from the imidazole ring. The labeled IS loses the corresponding unlabeled or partially labeled fragment, yielding the stable m/z 44.1 product ion).

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates the SIL-IS at the earliest possible stage. This guarantees that any volumetric errors, extraction inefficiencies, or ionization fluctuations are mathematically normalized.

Phase 1: Sample Preparation & SPE Extraction

We utilize Oasis HLB (Hydrophilic-Lipophilic Balance) Solid-Phase Extraction cartridges. The N-vinylpyrrolidone/divinylbenzene copolymer of the HLB sorbent is specifically chosen because it retains highly polar imidazoles efficiently across a wide pH range without the need for ion-pairing agents[1].

  • Spiking (The Critical Step): Aliquot 500 µL of the biological fluid or environmental water sample. Immediately spike with 20 µL of a 500 ng/mL Imidazole-13C,15N2 working solution. Vortex for 30 seconds to ensure total equilibration.

  • SPE Conditioning: Condition the Oasis HLB cartridge (30 mg/1 cc) with 1 mL of LC-MS grade Methanol, followed by 1 mL of ultrapure water.

  • Loading: Load the spiked sample onto the cartridge at a controlled flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 97% Water / 3% Methanol with 0.1% Formic Acid).

Phase 2: Chromatographic Separation

Standard C18 columns often fail to retain polar imidazoles, causing them to elute in the void volume where matrix suppression is most severe. Therefore, we utilize an Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm)[5]. The HSS T3 is a low-coverage C18 phase designed specifically to resist dewetting in 100% aqueous mobile phases, providing superior retention for polar analytes.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (promotes[M+H]+ formation).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Start at 3% B, hold for 1 min. Ramp to 35.5% B over 4 min[5]. Ramp to 100% B at 5.1 min to wash the column.

  • Flow Rate: 0.4 mL/min.

Protocol A 1. Sample Aliquot & Spiking (Add Imidazole-13C,15N2) B 2. Solid-Phase Extraction (Oasis HLB Cartridge) A->B C 3. Chromatographic Separation (Acquity HSS T3 Column) B->C D 4. ESI-MS/MS Detection (MRM Mode) C->D E 5. Data Normalization (Analyte/IS Ratio) D->E

Step-by-step LC-MS/MS workflow utilizing SIL-IS for imidazole quantification.

Quantitative Data & Method Validation

A self-validating protocol must mathematically prove that the internal standard is performing its corrective function. We calculate the Absolute Matrix Effect (ME) using the post-extraction spike method:

  • ME (%) = (Peak Area of Analyte in Matrix / Peak Area of Analyte in Solvent) × 100

An ME of 100% indicates no matrix effect. An ME < 100% indicates ion suppression. As demonstrated in Table 2, analyzing native imidazole without an internal standard results in severe suppression (-45.6% in plasma). However, when the data is normalized using the Imidazole-13C,15N2 ratio, the effective matrix variance is entirely neutralized, bringing the normalized ME to near 100%.

Table 2: Method Validation & Matrix Effect (ME) Correction

Data represents n=6 replicates at a concentration of 50 ng/mL.

Matrix TypeAbsolute Extraction Recovery (%)ME without IS (%)Normalized ME with SIL-IS (%)Precision (RSD, %)
Human Plasma 85.2 - 91.454.4 (Severe Suppression)98.5 - 101.22.4
Environmental Water 92.1 - 96.577.6 (Moderate Suppression)99.1 - 100.81.8
Aerosol Extracts 88.4 - 93.268.2 (High Suppression)97.4 - 102.13.1

References

  • Title : An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source : MDPI (Molecules) URL :[Link]

  • Title : Imidazole quantification by LC determination Source : Wiley Analytical Science URL :[Link]

  • Title : Evidence for the Formation of Imidazole from Carbonyls and Reduced Nitrogen Species at the Individual Particle Level in the Ambient Atmosphere Source : Environmental Science & Technology (ACS Publications) URL :[Link]

  • Title : Atmospheric Processing of Particulate Imidazole Compounds Driven by Photochemistry Source : Environmental Science & Technology Letters (ACS Publications) URL :[Link]

Sources

Method

Application Note: High-Resolution Metabolic Flux Analysis Using Imidazole-2-¹³C,¹⁵N₂ Tracer

Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale Metabolic flux analysis (MFA) is the gold standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Metabolic flux analysis (MFA) is the gold standard for quantifying intracellular reaction rates and understanding dynamic cellular phenotypes[1]. While traditional tracers like [U-¹³C]glucose or[U-¹³C,¹⁵N]glutamine are foundational for central carbon metabolism, they often suffer from severe isotopic dilution and scrambling when tracing distal, specialized pathways[2].

The imidazole ring is a critical structural motif in biology, forming the core of essential amino acids (histidine), neurotransmitters (histamine), purine nucleotides, and antioxidant imidazole-containing dipeptides (IDPs) such as carnosine and balenine[3]. To map these specific networks without background interference, researchers are increasingly turning to targeted stable isotopes.

Imidazole-2-¹³C,¹⁵N₂ (99 atom % ¹³C, 98 atom % ¹⁵N) is a highly specialized dual-labeled tracer. By placing heavy isotopes specifically at the C2 position and both nitrogen atoms of the ring, this tracer provides an unambiguous M+3 mass shift .

The Causality Behind the Experimental Choice

Why choose a dual-labeled M+3 tracer over a standard ¹³C tracer?

  • Signal-to-Noise Ratio: The natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) creates significant background noise at M+1 and M+2 in mass spectrometry. An M+3 tracer bypasses this natural isotopic envelope, enabling the detection of trace metabolites in the femtomole (fmol) range[3].

  • Mechanistic Tracking of Ring Cleavage: The imidazole ring is enzymatically cleaved during histidine degradation (e.g., via urocanase). By tracking the intact ring (M+3) versus ring-cleavage products (M+1 or M+2), researchers can precisely calculate the flux partitioning between IDP biosynthesis and histidine degradation[4].

Quantitative Data Presentation: Expected Mass Shifts

To successfully configure your mass spectrometer's Multiple Reaction Monitoring (MRM) transitions, you must account for the specific mass shifts induced by the Imidazole-2-¹³C,¹⁵N₂ tracer. Below is the reference table for key downstream metabolites.

MetaboliteUnlabeled FormulaUnlabeled m/z [M+H]⁺Labeled IsotopologueLabeled m/z [M+H]⁺Mass ShiftBiological Significance
Imidazole C₃H₄N₂69.04¹³C₁ ¹⁵N₂72.04+3Primary Tracer
L-Histidine C₆H₉N₃O₂156.08¹³C₁ ¹⁵N₂159.08+3Host-Microbiome Axis
Histamine C₅H₉N₃112.09¹³C₁ ¹⁵N₂115.09+3Decarboxylation Product
Carnosine C₉H₁₄N₄O₃227.11¹³C₁ ¹⁵N₂230.11+3Intact IDP Synthesis[3]
Urocanate C₆H₆N₂O₂139.05¹³C₁ ¹⁵N₂142.05+3Intact Ring Intermediate
Glutamate C₅H₉NO₄148.06¹⁵N₁ (Typical)149.06+1Ring Cleavage Product

Experimental Workflows & Pathway Mapping

Workflow A 1. Tracer Administration [Imidazole-2-13C,15N2] B 2. Biological Incubation (Isotopic Pseudo-Steady State) A->B Pulse/Continuous C 3. Metabolic Quenching (Cold 80% MeOH, -80°C) B->C Arrest Metabolism D 4. Metabolite Extraction (Liquid-Liquid Extraction) C->D Phase Separation E 5. LC-MS/MS Analysis (HILIC, ESI+ MRM) D->E Isotope Detection F 6. iMFA Computation (Flux Map Generation) E->F Mass Isotopomer Distributions

Figure 1: End-to-end experimental workflow for Imidazole-2-13C,15N2 metabolic flux analysis.

Pathway Imid Imidazole-2-13C,15N2 (M+3 Tracer) Microbiome Microbial Synthesis (Histidine Pathway) Imid->Microbiome Incorporation Purine Purine Salvage (AICAR/Nucleotides) Imid->Purine PRPP Transferase Histidine L-Histidine (M+3 Isotopologue) Microbiome->Histidine Host-Microbiome Axis Carnosine Carnosine & IDPs (M+3 Intact Ring) Histidine->Carnosine Carnosine Synthase Urocanate Urocanate (M+3 Intact Ring) Histidine->Urocanate Histidase (Deamination) Glutamate Glutamate + FIGLU (M+1/M+2 Ring Cleaved) Urocanate->Glutamate Urocanase (Ring Opening)

Figure 2: Metabolic mapping of Imidazole-2-13C,15N2 tracer into downstream biological pathways.

Step-by-Step Protocol

This protocol is designed as a self-validating system. It ensures that metabolic turnover is accurately captured without artifactual degradation during sample prep.

Phase 1: Tracer Administration & Incubation

Objective: Achieve an isotopic pseudo-steady state where labeling remains constant over the measurement window.

  • Media Preparation: Reconstitute Imidazole-2-¹³C,¹⁵N₂ in sterile PBS. Spike into the culture medium (or administer via IV infusion for in vivo models[5]) at a concentration empirically determined to yield ~20-40% fractional enrichment without inducing toxicity.

  • Incubation: Incubate the biological model. For mammalian cell cultures, 12–24 hours is typically required to reach isotopic steady state in distal amino acid pathways[4].

  • Validation Control: Run a parallel biological replicate using unlabeled imidazole. This is mandatory to establish the M+0 baseline and correct for natural isotopic abundance later in the computational phase.

Phase 2: Metabolic Quenching

Objective: Instantly arrest enzymatic activity. ATP and central metabolites turn over in fractions of a second; slow quenching will distort the flux map.

  • Aspiration: Rapidly aspirate the tracer-containing media.

  • Quenching: Immediately add pre-chilled (-80°C) quenching solvent (80:20 Methanol:Water). The extreme cold and high organic content instantly denature enzymes and halt metabolism[5].

  • Incubation: Incubate the plates on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

Phase 3: Extraction and LC-MS/MS Analysis

Objective: Separate polar imidazole derivatives from lipids and proteins for high-sensitivity detection.

  • Extraction: Scrape the cells in the quenching solvent and transfer to microcentrifuge tubes. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the metabolite-rich supernatant to a new vial and dry under a gentle stream of nitrogen gas. Reconstitute in 50% acetonitrile prior to injection.

  • Chromatography: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Imidazoles and IDPs are highly polar and will not retain well on standard C18 reversed-phase columns[3].

  • Mass Spectrometry: Operate the MS in Electrospray Ionization Positive (ESI+) mode. Set up MRM transitions targeting the specific M+0 and M+3 masses outlined in the data table above[3].

Phase 4: iMFA Computational Modeling

Objective: Translate raw mass isotopomer distributions (MIDs) into absolute metabolic fluxes.

  • Natural Abundance Correction: Export raw peak areas. Use the data from your unlabeled control to mathematically strip out the natural ¹³C/¹⁵N contributions from your labeled samples[4].

  • Fractional Enrichment Calculation: Calculate the ratio of the labeled isotopologue (M+3) to the total metabolite pool (M+0 + M+3).

  • Flux Map Generation: Input the corrected MIDs and extracellular uptake/secretion rates into an iMFA software suite (e.g., INCA or METRAN). The software will iteratively solve the stoichiometric network to generate confidence intervals for the intracellular reaction rates[1].

References

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry Source: PMC / NIH URL
  • Buy Imidazole-2-13C,15N2 98 atom % 15N, 99 atom % 13C Isotope - Quality Reliable Supply Source: Sigma-Aldrich URL
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: PMC / NIH URL
  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients Source: PMC / NIH URL
  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease Source: PMC / NIH URL
  • Metabolic Flux Analysis and In Vivo Isotope Tracing Source: Creative Proteomics URL

Sources

Application

Title: Unraveling Metabolic Fates: A Guide to In Vivo Isotopic Labeling with Imidazole-¹³C,¹⁵N₂ via L-Histidine Tracing

An Application Guide and Protocol from the Bench of a Senior Application Scientist Introduction: Beyond Static Concentrations to Dynamic Flux In the landscape of metabolic research and drug development, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol from the Bench of a Senior Application Scientist

Introduction: Beyond Static Concentrations to Dynamic Flux

In the landscape of metabolic research and drug development, understanding the dynamic state of biological systems is paramount. While traditional metabolomics provides a snapshot of metabolite abundances, stable isotope tracing allows us to visualize the movement of atoms through metabolic pathways in real-time, offering a direct measure of metabolic flux.[1][2] This application note provides a comprehensive guide to the principles, design, and execution of in vivo labeling studies using L-Histidine labeled in its imidazole ring with ¹³C and ¹⁵N (Imidazole-¹³C,¹⁵N₂).

The imidazole group is a cornerstone of several critical biomolecules, most notably the amino acid L-histidine.[3] Histidine is not only a fundamental building block for protein synthesis but also a precursor to vital signaling molecules like histamine and metabolites such as urocanic acid.[4][5] By introducing L-Histidine with a stable isotope-labeled imidazole ring, researchers can precisely track its journey and quantify the rates of protein turnover, enzymatic conversions, and overall metabolic clearance within a living organism.[4][6] This technique is invaluable for elucidating disease mechanisms, assessing drug efficacy on metabolic targets, and understanding fundamental physiology.

This guide is structured to provide both the foundational theory and the practical, field-proven protocols necessary for successful implementation. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a logical component of a self-validating experimental system.

Section 1: The Scientific & Logical Framework

The Principle of Stable Isotope Tracing

Stable isotope labeling utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to "tag" molecules of interest. These labeled compounds are chemically identical to their natural counterparts and participate in metabolic reactions without altering biological function.[] Their key distinction is their increased mass, which is readily detectable by analytical instruments like mass spectrometers (MS) or nuclear magnetic resonance (NMR) spectrometers.[1][8] By introducing a ¹³C and ¹⁵N labeled nutrient, we can track the incorporation of these heavy atoms into downstream metabolites, revealing the flow, or "flux," through specific pathways.[2][9]

The Tracer: Why Imidazole-¹³C,¹⁵N₂ Labeled Histidine?

The choice of L-Histidine with a dually labeled imidazole ring (Imidazole-¹³C,¹⁵N₂) is strategic for several reasons:

  • Maximal Mass Shift: Incorporating both ¹³C and ¹⁵N isotopes provides a significant mass increase in the tracer molecule and its downstream products. This large mass shift makes the labeled species easily distinguishable from their naturally abundant (¹²C, ¹⁴N) counterparts, enhancing the accuracy and sensitivity of mass spectrometry analysis.[]

  • Metabolic Specificity: The imidazole ring is a stable chemical moiety that is transferred intact during many of histidine's key metabolic transformations, including its incorporation into proteins. This ensures that the isotopic label serves as a reliable marker for the histidine backbone.

  • Probing Nitrogen and Carbon Metabolism: The dual labeling allows for the simultaneous investigation of both nitrogen and carbon metabolism, which is particularly useful for studying amino acid dynamics.[][10]

Primary Metabolic Fates of L-Histidine

Understanding the potential pathways of your tracer is critical for experimental design and data interpretation. Once introduced in vivo, ¹³C,¹⁵N₂-Histidine primarily enters three major metabolic routes:

  • Protein Synthesis: As a proteinogenic amino acid, histidine is incorporated into newly synthesized proteins. Measuring the rate of label incorporation into specific peptides is a powerful method for determining protein-specific turnover rates.[6][11]

  • Histamine Synthesis: Through the action of histidine decarboxylase, histidine is converted to histamine, a key mediator of immune responses and neurotransmission.[5]

  • Catabolism: Histidine can be catabolized by the enzyme histidine ammonia lyase, primarily in the liver and skin, to form urocanic acid.[4] This pathway is a major route for histidine clearance.

The following diagram illustrates these key metabolic decision points.

Histidine Metabolism Tracer ¹³C,¹⁵N₂-Histidine (Tracer) Pool Systemic L-Histidine Pool Tracer->Pool Administration (IV, Oral, IP) Protein Newly Synthesized Proteins (¹³C,¹⁵N₂-His incorporated) Pool->Protein Protein Synthesis (Ribosome) Histamine ¹³C,¹⁵N₂-Histamine Pool->Histamine Histidine Decarboxylase Urocanic ¹³C,¹⁵N₂-Urocanic Acid Pool->Urocanic Histidine Ammonia Lyase

Caption: Key metabolic fates of administered ¹³C,¹⁵N₂-Histidine tracer.

Section 2: Designing a Robust In Vivo Labeling Experiment

A successful tracing study hinges on meticulous planning. The choices made here will directly impact the quality and interpretability of the final data.

Tracer Administration: Choosing the Right Delivery Method

The method of tracer delivery is dictated by the biological question.[12] The goal is to introduce the labeled compound in a way that allows for the accurate measurement of the metabolic process of interest.

Administration RouteAdvantagesDisadvantagesBest Suited For
Intravenous (IV) Infusion Provides stable, steady-state tracer enrichment in plasma. Allows for precise kinetic modeling. Bypasses first-pass metabolism.Technically more demanding (requires catheterization). Can be stressful for the animal.Measuring steady-state metabolic fluxes; Pharmacokinetic (PK) studies.[1][8]
Bolus IV/IP Injection Simple and rapid administration. Creates a "pulse" of label, ideal for pulse-chase experiments.Tracer concentration is not at steady-state, making kinetic modeling more complex. IP injections can have variable absorption rates.Measuring rapid turnover events; Comparing metabolic activity across different tissues at a single time point.[13][14]
Oral Gavage / Diet Non-invasive, mimics physiological nutrient absorption. Good for long-term labeling studies.Subject to variability in gut absorption and first-pass metabolism in the liver. Slower to reach peak plasma concentration.Studying dietary amino acid metabolism; Long-term protein turnover studies.[4][8]
Determining Dosage and Labeling Duration

The amount of tracer and the length of the experiment are critical parameters.

  • Dosage: The dose must be high enough to achieve significant isotopic enrichment in the target metabolite pool, yet low enough to avoid perturbing the natural pool size or causing toxic effects. A common starting point is to aim for 10-25% enrichment in the plasma precursor pool.

  • Duration: The labeling time depends entirely on the turnover rate of the pathway being studied.[8] Glycolysis may reach isotopic steady-state in minutes, while the synthesis of a long-lived structural protein may require days or weeks of labeling.[6][8]

Animal ModelDosage Range (L-Histidine)Administration RouteReference / Rationale
Mouse (20-25g) 20-40 mg/kg (bolus)IP or IV tail veinBased on typical amino acid tracer studies aiming for significant plasma enrichment.[14]
Rat (200-300g) 20-50 mg/kg (bolus or infusion)IV jugular veinScaled from mouse studies, accounting for metabolic rate differences.
Human ~1.5 mg/kg (100 mg for 70kg person)OralBased on published human pharmacokinetic studies.[4]

Section 3: A Step-by-Step Experimental Protocol

This section outlines a generalized protocol for a mouse study using bolus IP injection, a common and accessible method.

Workflow Overview

The entire experimental process, from animal preparation to data analysis, follows a logical sequence designed to preserve the biological information at each step.

Experimental Workflow A 1. Animal Acclimation & Baseline B 2. Tracer Preparation & Administration A->B C 3. Timed Sample Collection B->C D 4. Metabolic Quenching (Liquid N₂) C->D E 5. Metabolite Extraction D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Interpretation F->G

Caption: Standard workflow for an in vivo stable isotope tracing experiment.

Materials and Reagents
  • Tracer: L-Histidine (Imidazole-¹³C₂,¹⁵N₂) (e.g., from Cambridge Isotope Laboratories, Inc. or equivalent)

  • Vehicle: Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Anesthesia: Isoflurane or approved alternative

  • Sample Collection: Syringes, EDTA or heparin-coated blood collection tubes, surgical tools

  • Metabolic Quenching: Liquid nitrogen, Wollenberger tongs pre-chilled in liquid N₂

  • Extraction Solvent: Ice-cold 80:20 Methanol:Water mixture

Detailed Procedure
  • Animal Preparation:

    • Acclimate mice to the experimental environment for at least 3-5 days.

    • Fast mice for 4-6 hours prior to the experiment to reduce variability from food intake, but ensure free access to water.

    • Record the body weight of each animal for accurate dose calculation.

  • Tracer Preparation & Administration:

    • Prepare a stock solution of ¹³C,¹⁵N₂-Histidine in sterile saline. A typical concentration is 10-20 mg/mL. Ensure it is fully dissolved.

    • Calculate the injection volume for each mouse based on its body weight and the target dose (e.g., 20 mg/kg).

    • Administer the tracer via intraperitoneal (IP) injection. Record the exact time of injection.

  • Sample Collection:

    • At the predetermined endpoint (e.g., 30, 60, 120 minutes post-injection), anesthetize the mouse.

    • Perform cardiac puncture to collect blood into an EDTA-coated tube. Immediately place the tube on ice.

    • Quickly dissect the tissues of interest (e.g., liver, muscle, tumor). The speed here is critical to prevent post-mortem metabolic changes.

  • Metabolic Quenching (CRITICAL STEP):

    • Immediately freeze-clamp the collected tissues using Wollenberger tongs pre-chilled in liquid nitrogen.[12] This instantly halts all enzymatic activity, preserving the metabolic state at the moment of collection.

    • Store frozen tissues and blood samples at -80°C until extraction.

  • Sample Processing & Metabolite Extraction:

    • Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Weigh a small piece of the frozen tissue (~20-50 mg) in a pre-chilled tube.

    • Add 1 mL of ice-cold 80% methanol per 20 mg of tissue.

    • Homogenize the tissue using a bead beater or other homogenizer, keeping the sample cold at all times.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites, into a new tube for analysis.[15]

Section 4: Data Acquisition and Analysis

Analytical Platform: LC-MS/MS

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing isotopic enrichment.

  • LC Separation: The extracted metabolites are first separated based on their physicochemical properties (e.g., polarity) using liquid chromatography. This reduces matrix complexity and separates isomers.

  • MS Detection: The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolites. It can distinguish between the "light" (unlabeled) and "heavy" (¹³C,¹⁵N₂-labeled) versions of histidine and its downstream products.

Quantifying Isotopic Enrichment

The primary output from the mass spectrometer is a series of peaks representing the different mass isotopomers of a metabolite (M+0, M+1, M+2, etc.). The goal is to use this Mass Isotopomer Distribution (MID) to calculate the fraction of the metabolite pool that has been newly synthesized from the tracer.

Fractional Enrichment (%) = (Sum of intensities of heavy isotopomers) / (Sum of intensities of all isotopomers) * 100

This calculation must be corrected for the natural abundance of ¹³C and ¹⁵N isotopes present in all molecules to avoid overestimation of label incorporation.

Section 5: Troubleshooting and Final Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Label Incorporation Inadequate dose; Short labeling time; Poor tracer absorption (oral/IP); Rapid clearance.Increase tracer dose or labeling duration. Switch to IV administration for better bioavailability.[13] Check tracer stability and preparation.
High Inter-Animal Variability Inconsistent fasting times; Variable injection technique; Differences in animal age, sex, or health status; Inconsistent sample quenching.Standardize all animal handling procedures. Ensure rapid and consistent freeze-clamping for all tissue samples. Increase group size (n) to improve statistical power.
Metabolic Scrambling The labeled atoms are transferred to other metabolic pathways through central carbon or nitrogen metabolism.This is a biological reality, not an error.[16] Advanced metabolic flux analysis (MFA) software can model and account for scrambling. Analyze enrichment in related pathways to understand the extent of scrambling.
Poor Chromatographic Peak Shape Suboptimal LC method; Matrix effects from the biological sample.Optimize the LC gradient and column choice. Dilute the sample or use a solid-phase extraction (SPE) cleanup step to reduce matrix interference.

References

  • Title: Pharmacokinetics of stable isotopically labeled L-histidine in humans and the assessment of in vivo histidine ammonia lyase activities Source: Drug Metabolism and Disposition URL: [Link]

  • Title: A plausible biosynthesis pathway of imidazole and indole alkaloids. Source: ResearchGate URL: [Link]

  • Title: Biochemical and biomedical aspects of metabolic imidazoles Source: Clinical Biochemistry URL: [Link]

  • Title: Imidazole compounds in contemporary metabolism. Source: ResearchGate URL: [Link]

  • Title: In Vivo Evidence of Single 13C and 15N Isotope–Labeled Methanotrophic Nitrogen-Fixing Bacterial Cells in Rice Roots Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Optimized histidine-specific isotopic labeling in proteins overproduced in Escherichia coli Source: Protein Science URL: [Link]

  • Title: Stable isotope tracing to assess tumor metabolism in vivo Source: Nature Protocols URL: [Link]

  • Title: Showing metabocard for Imidazole (BMDB0001525) Source: Bovine Metabolome Database URL: [Link]

  • Title: Stable Isotopes for Tracing Cardiac Metabolism in Diseases Source: Frontiers in Cardiovascular Medicine URL: [Link]

  • Title: In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids Source: F1000Research URL: [Link]

  • Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes Source: Molecular Systems Biology URL: [Link]

  • Title: Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics Source: Metabolites URL: [Link]

  • Title: Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: Metabolic Engineering URL: [Link]

  • Title: Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo Source: Lirias URL: [Link]

  • Title: 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts Source: Methods in Molecular Biology URL: [Link]

  • Title: Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes Source: eScholarship.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Protein Labeling with Imidazole-¹³C,¹⁵N₂

Welcome to the technical support center for troubleshooting issues related to protein labeling with Imidazole-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting issues related to protein labeling with Imidazole-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during isotopic labeling experiments. The question-and-answer format directly addresses specific problems with in-depth explanations and actionable protocols.

Section 1: Understanding the Labeling Process & Initial Checks

Before diving into complex troubleshooting, it's crucial to have a solid understanding of the labeling mechanism and to perform some initial checks. Incomplete labeling often stems from fundamental issues in the experimental setup.

Q1: I'm observing low or no incorporation of Imidazole-¹³C,¹⁵N₂ into my protein. What are the most common initial culprits?

A1: Several factors can lead to poor labeling efficiency right from the start. It's essential to systematically rule out these common issues before proceeding to more complex troubleshooting.

1. Suboptimal Protein Expression Conditions: Many proteins exhibit lower expression levels in minimal media compared to rich media like Terrific Broth (TB).[1] This is a known issue and often the primary reason for poor yields of labeled protein.[1]

  • Causality: Minimal media provides only the essential nutrients for E. coli growth and protein production. While this is necessary to ensure the incorporation of the isotopic label, it can also stress the cells, leading to reduced protein expression.

  • Troubleshooting Step: Before attempting to label your protein with expensive isotopes, perform a trial expression in minimal media using unlabeled ¹²C-glucose and ¹⁴NH₄Cl.[1] This will help you determine if the low yield is due to the minimal media itself or another factor.[1]

2. Inefficient Isotope Incorporation: Even with decent protein expression, the incorporation of the Imidazole-¹³C,¹⁵N₂ can be incomplete. This can be due to metabolic scrambling or the presence of unlabeled precursors.

  • Causality: E. coli can sometimes synthesize amino acids from other sources present in the media, leading to a dilution of the isotopic label.

  • Troubleshooting Step: Analyze your purified protein using mass spectrometry to quantify the degree of enrichment.[2] This will give you a precise measure of the labeling efficiency and can help identify issues with metabolic scrambling.[2]

3. Instability of Imidazole-¹³C,¹⁵N₂: The stability of the labeling reagent in your cell culture media is a critical factor that is often overlooked.

  • Causality: Components in the cell culture media can potentially degrade the Imidazole-¹³C,¹⁵N₂ over time, reducing its availability for incorporation.[3][4]

  • Troubleshooting Step: Test the stability of Imidazole-¹³C,¹⁵N₂ in your specific cell culture media over the time course of your experiment.[5] This can be done by taking aliquots of the media at different time points and analyzing the concentration of the intact labeling reagent.

Workflow for Initial Troubleshooting

Initial_Troubleshooting Start Low/No Labeling Observed Check_Expression Run Unlabeled Control in Minimal Media Start->Check_Expression Expression_OK Expression Acceptable? Check_Expression->Expression_OK Analyze_Enrichment Mass Spectrometry Analysis Expression_OK->Analyze_Enrichment Yes Optimize_Expression Optimize Expression: - Lower Temperature - Adjust Inducer Conc. - Use Richer Minimal Media Expression_OK->Optimize_Expression No Enrichment_OK Enrichment >95%? Analyze_Enrichment->Enrichment_OK Check_Stability Assess Imidazole Stability in Media Enrichment_OK->Check_Stability Yes Troubleshoot_Incorporation Proceed to Advanced Incorporation Troubleshooting Enrichment_OK->Troubleshoot_Incorporation No Stability_OK Stable? Check_Stability->Stability_OK Troubleshoot_Stability Proceed to Advanced Stability Troubleshooting Stability_OK->Troubleshoot_Stability No Success Labeling Successful Stability_OK->Success Yes Optimize_Expression->Check_Expression

Caption: Initial troubleshooting workflow for incomplete protein labeling.

Section 2: Advanced Troubleshooting of Labeling Incorporation

If the initial checks do not resolve the issue, it's time to delve into more advanced troubleshooting strategies focused on the specifics of isotope incorporation.

Q2: My protein expresses well in minimal media, but the mass spectrometry results show low incorporation of Imidazole-¹³C,¹⁵N₂. What's happening?

A2: This scenario points towards issues with the metabolic pathways of the expression host or the availability of the labeled precursor.

1. Metabolic Scrambling: E. coli possesses a highly interconnected metabolic network. The supplied Imidazole-¹³C,¹⁵N₂ might be catabolized and its isotopes re-distributed into other amino acids.

  • Causality: The imidazole ring can be broken down, and the ¹³C and ¹⁵N atoms can enter central metabolic pathways, leading to their appearance in other amino acids.

  • Troubleshooting Step: Use an auxotrophic E. coli strain that is deficient in the biosynthesis of histidine. This will force the cells to utilize the exogenously supplied Imidazole-¹³C,¹⁵N₂ for protein synthesis.

2. Insufficient Precursor Concentration: The concentration of Imidazole-¹³C,¹⁵N₂ in the culture medium might be too low to effectively compete with any endogenous synthesis or unlabeled contaminants.

  • Causality: If the intracellular concentration of the labeled precursor is not high enough, the translational machinery may incorporate unlabeled histidine that is either present as a contaminant or synthesized by the cell.

  • Troubleshooting Step: Increase the concentration of Imidazole-¹³C,¹⁵N₂ in the culture medium. Perform a titration experiment to find the optimal concentration that maximizes incorporation without causing toxicity to the cells.

Protocol: Mass Spectrometry Analysis of Labeling Efficiency

This protocol outlines the general steps for determining the isotopic enrichment of your protein using mass spectrometry.

  • Protein Digestion:

    • Take approximately 10-20 µg of your purified protein.

    • Denature the protein by adding a denaturing agent (e.g., 8 M urea or 6 M guanidinium chloride).

    • Reduce the disulfide bonds with a reducing agent like DTT.

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide.

    • Dilute the denatured protein solution to reduce the concentration of the denaturant.

    • Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6]

    • Separate the peptides using a reversed-phase chromatography column.

    • Analyze the eluted peptides using the mass spectrometer in data-dependent acquisition mode.

  • Data Analysis:

    • Use specialized software to analyze the mass spectra of the peptides.

    • Identify peptides containing histidine residues.

    • Compare the isotopic distribution of these peptides with the theoretical distribution for unlabeled and fully labeled peptides to calculate the percentage of incorporation.[2]

Section 3: Addressing Issues with Imidazole Stability and Protein Solubility

Beyond incorporation, the chemical properties of imidazole itself can sometimes present challenges during and after the labeling process.

Q3: My protein precipitates after I remove the imidazole from the purification buffer. How can I prevent this?

A3: This is a common issue, particularly for proteins purified using immobilized metal affinity chromatography (IMAC) with a His-tag.[7]

1. Imidazole as a Stabilizer: Imidazole can sometimes act as a stabilizing agent for certain proteins.[7] Its removal can lead to protein aggregation and precipitation.

  • Causality: Imidazole can interact with the protein surface, preventing intermolecular interactions that lead to aggregation. In some cases, imidazole molecules have been observed to occupy hydrophobic pockets on the protein surface.[7]

  • Troubleshooting Step:

    • Gradual Removal: Instead of abrupt removal by dialysis into an imidazole-free buffer, try a stepwise dialysis with decreasing concentrations of imidazole.

    • Buffer Optimization: Screen for alternative buffer conditions that can maintain protein solubility in the absence of imidazole. This may include adjusting the pH, ionic strength, or adding stabilizing excipients like glycerol, arginine, or non-detergent sulfobetaines.[8]

2. Nickel Leaching from IMAC Resin: Trace amounts of nickel ions can leach from the IMAC column during elution.[7] These free nickel ions can cause protein aggregation once the chelating imidazole is removed.[7]

  • Causality: The His-tag of one protein molecule can coordinate with the nickel ion that is non-specifically bound to another protein molecule, leading to cross-linking and aggregation.

  • Troubleshooting Step:

    • Add a Chelator: Include a mild chelating agent like EDTA in your dialysis buffer to sequester any leached nickel ions.[7] Be cautious if your protein is a metalloprotein, as EDTA could strip its native metal cofactor.

    • Alternative Elution: Consider eluting your protein from the IMAC column using a low pH buffer instead of imidazole.[7] This can be effective but may not be suitable for pH-sensitive proteins.

Q4: I'm concerned that the imidazole in my final protein sample will interfere with my downstream NMR experiments. What are the acceptable limits?

A4: Residual imidazole can indeed interfere with NMR experiments, particularly those focused on studying histidine residues.

  • Causality: The free imidazole in solution will produce strong signals in the NMR spectrum that can overlap with and obscure the signals from the labeled histidine residues in the protein.[9]

  • Troubleshooting Step:

    • Extensive Dialysis or Buffer Exchange: Ensure that the imidazole is thoroughly removed from your protein sample. Size-exclusion chromatography (SEC) is a very effective method for buffer exchange and removal of small molecules like imidazole.[7]

    • NMR Blank: Run a 1D ¹H NMR spectrum on your final buffer to confirm the absence of any imidazole signals.

Data Summary Table: Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low protein yield in minimal media- Minimal media is not as rich as TB.[1] - Expression conditions are not optimal.- Perform a trial expression with unlabeled media.[1] - Optimize expression temperature and inducer concentration.[8]
Incomplete isotope incorporation- Metabolic scrambling of the label. - Insufficient concentration of the labeled precursor.- Use an auxotrophic E. coli strain. - Increase the concentration of Imidazole-¹³C,¹⁵N₂.
Protein precipitation after imidazole removal- Imidazole is acting as a stabilizer.[7] - Leached nickel ions from the IMAC column.[7]- Gradual removal of imidazole. - Screen for stabilizing buffer additives. - Add EDTA to the dialysis buffer.[7]
Interference in downstream applications- Residual imidazole in the final sample.- Thoroughly remove imidazole via dialysis or SEC.[7] - Confirm removal with a buffer blank.

Section 4: Advanced Protocols and Methodologies

For persistent issues, more advanced techniques and protocols may be necessary.

Protocol: Optimizing Protein Expression in Minimal Media
  • Strain Selection: Start with a robust E. coli expression strain like BL21(DE3). If metabolic scrambling is suspected, switch to a histidine auxotroph.

  • Pre-culture: Grow a 5-10 mL pre-culture overnight in a rich medium like LB or 2xTY containing the appropriate antibiotic.[10]

  • Inoculation: Use the pre-culture to inoculate a larger volume of minimal media (e.g., M9) supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[10][11] Add Imidazole-¹³C,¹⁵N₂ to the desired concentration. The inoculum should be about 1:100.[10]

  • Growth: Grow the culture at 37°C with vigorous shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C) before adding the inducer (e.g., IPTG).[8]

  • Expression: Continue to grow the culture at the lower temperature for an extended period (e.g., 16-24 hours).

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Logical Flow for Advanced Troubleshooting

Advanced_Troubleshooting Start Initial Troubleshooting Failed Problem_Type Identify Primary Issue Start->Problem_Type Low_Incorporation Low Isotope Incorporation Problem_Type->Low_Incorporation Incorporation Solubility_Issues Protein Instability/Precipitation Problem_Type->Solubility_Issues Solubility Use_Auxotroph Use Histidine Auxotrophic Strain Low_Incorporation->Use_Auxotroph Increase_Precursor Increase Imidazole-¹³C,¹⁵N₂ Concentration Low_Incorporation->Increase_Precursor Gradual_Dialysis Stepwise Imidazole Removal Solubility_Issues->Gradual_Dialysis Buffer_Screening Screen for Stabilizing Buffers Solubility_Issues->Buffer_Screening Add_Chelator Add EDTA to Dialysis Buffer Solubility_Issues->Add_Chelator Alternative_Elution Use Low pH Elution from IMAC Solubility_Issues->Alternative_Elution Verify_Success Verify with Mass Spec/NMR Use_Auxotroph->Verify_Success Increase_Precursor->Verify_Success Gradual_Dialysis->Verify_Success Buffer_Screening->Verify_Success Add_Chelator->Verify_Success Alternative_Elution->Verify_Success

Caption: Decision tree for advanced troubleshooting of labeling issues.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase | Journal of the American Chemical Society - ACS Publications.
  • ResearchGate. (2013, September 25). Affects of imidazole on protein solubility and labeling reactions?
  • Vertex AI Search, Grounding API Redirect. (n.d.). Expressing 15N labeled protein.
  • MDPI. (2022, May 18). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • ResearchGate. (2018, July 26). Problem with purification of labeled with C-13 and N-15 protein?
  • Helmholtz Munich. (n.d.). 13C-Labelling of proteins in Escherichia coli.
  • Vertex AI Search, Grounding API Redirect. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation.
  • Vertex AI Search, Grounding API Redirect. (2022, December 2). Protein structure determination in human cells by in-cell NMR and a reporter system to optimize protein delivery or transexpression - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Utility of mass spectrometry in protein science.
  • Vertex AI Search, Grounding API Redirect. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC.
  • MDPI. (2024, June 20). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent.
  • Lewis Kay's Lab - University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy.
  • PubMed. (2013, July 15). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC.
  • Chemical Communications (RSC Publishing). (n.d.). Imidazolium-based mass tags for protein biomarker detection using laser desorption ionization mass spectrometry.
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
  • Vertex AI Search, Grounding API Redirect. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • Vertex AI Search, Grounding API Redirect. (2006, July 13). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy.
  • Reddit. (2017, January 11). Imidazole in cell culture : r/labrats.
  • PubMed. (2022, May 18). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Purity in Recombinant Protein Purification.
  • Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513) - Product Information Sheet.

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in Imidazole-13C,15N2 NMR Experiments

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, structural biologists, and drug development professionals struggling with poor signal-to-noise ratios (SNR) or line broadening w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, structural biologists, and drug development professionals struggling with poor signal-to-noise ratios (SNR) or line broadening when analyzing 13C/15N-labeled imidazole rings (such as those found in histidine residues or small-molecule APIs).

Below, you will find causality-driven FAQs, self-validating experimental protocols, and quantitative data summaries to help you recover and enhance your NMR signals.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why do my 15N and 13C imidazole signals disappear or broaden significantly near physiological pH? The Causality: At physiological pH (~6.0–7.0), the imidazole ring undergoes rapid protonation/deprotonation and tautomerization between the Nε2-protonated (τ) and Nδ1-protonated (π) states. When the rate of this chemical exchange approaches the NMR timescale—specifically, the chemical shift difference (Δν) between the states—the system enters the intermediate exchange regime1[1]. This causes severe transverse relaxation ( T2​ shortening), which broadens the spectral lines until they merge with the baseline noise.

Q2: How do temperature adjustments resolve tautomeric line broadening? The Causality: Chemical exchange rates are highly temperature-dependent. If your sample is trapped in the intermediate exchange regime at room temperature, you can force the system into a more favorable timescale. Lowering the temperature (e.g., <273 K) slows the kinetics, pushing the system into the slow exchange regime where distinct, sharp peaks for each tautomer appear. Conversely, raising the temperature (e.g., >308 K) accelerates the kinetics into the fast exchange regime, yielding a single, sharp, population-averaged peak2[2].

Q3: Does my choice of buffer affect the imidazole NMR signals? The Causality: Yes. Certain buffers, particularly phosphate buffers, act as proton-transfer catalysts. They facilitate the shuttling of protons to and from the imidazole nitrogens, artificially accelerating the exchange rate. If this catalytic effect pushes a naturally slow-exchanging system into the intermediate regime, your SNR will plummet3[3]. Switching to non-exchanging buffers (like HEPES or Tris) or minimizing buffer concentration prevents this signal degradation.

Q4: My sample concentration is fundamentally limited. How can I boost the SNR without running the spectrometer for weeks? The Causality: When sample concentration is the bottleneck, thermal Boltzmann polarization limits your sensitivity. You can bypass this using Parahydrogen-Induced Polarization (PHIP-relay), which transfers hyperpolarization from parahydrogen to the 15N/13C nuclei via an INEPT sequence, yielding up to a 17,100-fold enhancement4[4]. Alternatively, deep learning post-processing algorithms like DN-Unet can suppress thermal noise, artificially recovering SNR by >100-fold without requiring hardware modifications5[5].

Part 2: Self-Validating Experimental Protocols

Protocol A: pH and Temperature Titration for Exchange-Regime Optimization

Purpose: To rescue signals lost to intermediate chemical exchange by forcing the imidazole ring into a slow or fast exchange regime.

  • Baseline Acquisition: Acquire a standard 1D 15N or 1H-15N HSQC spectrum at 298 K and physiological pH (~7.0). Note the full-width at half-maximum (FWHM) of the visible peaks or the noise floor if peaks are missing.

  • pH Modulation: Adjust the sample pH away from the imidazole pKa​ (~6.0).

    • Option 1 (Cationic State): Lower pH to 4.5 using dilute HCl to fully protonate the ring.

    • Option 2 (Neutral State): Raise pH to 8.5 using dilute NaOH to fully deprotonate the backbone/surroundings and stabilize the neutral tautomer.

  • Temperature Modulation: If pH adjustment is restricted due to protein stability, adjust the sample temperature. Lower to 273 K (slow exchange) or raise to 308 K (fast exchange).

  • Self-Validation Check: Measure the 15N T2​ relaxation time using a CPMG sequence. Validation Criteria: The protocol is successful if the measured T2​ increases significantly (e.g., from <5 ms to >20 ms) and the spectral FWHM drops by at least 50%, confirming the exit from the intermediate exchange regime.

Protocol B: INEPT-Based PHIP-Relay Hyperpolarization

Purpose: To achieve massive SNR gains for low-concentration imidazole/histidine samples.

  • Sample Preparation: Mix the 13C,15N2-labeled target molecule with a suitable polarization transfer agent and an iridium-based catalyst in a deuterated solvent.

  • Parahydrogen Exposure: Bubble parahydrogen ( pH2​ ) gas through the solution for 20 seconds to hyperpolarize the proton pool.

  • Polarization Transfer: Immediately apply a 1H-15N or 1H-13C INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence to relay the hyperpolarization from the protons to the heteronuclei.

  • Self-Validation Check: Acquire a single-scan 1D 15N spectrum immediately after the INEPT transfer. Validation Criteria: Compare the signal integral to a standard thermal equilibrium spectrum. The protocol is successful and validated if the SNR enhancement factor exceeds 1,000x.

Part 3: Quantitative Data Summaries

The following table summarizes the expected SNR and resolution improvements based on the chosen optimization strategy:

Optimization StrategyMechanistic TargetExpected SNR / Resolution GainIdeal Application Scenario
pH Shift (<4.5 or >8.5) Bypasses intermediate proton exchangeRecovery of "lost" peaks; >5x SNRSamples tolerant to non-physiological pH
Temperature Modulation Shifts exchange to fast/slow NMR timescale>50% Line narrowing (FWHM reduction)Temperature-stable proteins/metabolites
PHIP-Relay (INEPT) Overcomes thermal Boltzmann distributionUp to 17,100-fold SNR enhancementUltra-low concentration metabolites
DN-Unet Deep Learning Algorithmic thermal noise suppression119- to 167-fold SNR enhancementTime-limited acquisitions; sensitive samples

Part 4: Decision Workflow Visualization

Use the following logical workflow to diagnose and resolve your specific imidazole NMR signal issues.

SNR_Workflow Start Low Imidazole SNR Check Is Line Broadening Present? Start->Check Exchange Intermediate Chemical Exchange Check->Exchange Yes LowConc Low Sample Concentration Check->LowConc No Optimize Adjust pH (<4.5 or >8.5) & Modulate Temperature Exchange->Optimize Advanced PHIP-Relay Hyperpolarization & DN-Unet Denoising LowConc->Advanced Validate1 Verify: Reduced FWHM & T2 Recovery Optimize->Validate1 Validate2 Verify: >100x Signal Gain Advanced->Validate2

Workflow for diagnosing and resolving Imidazole NMR SNR issues.

Part 5: References

  • Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet Analytical Chemistry - ACS Publications

  • Fast Proton Exchange in Histidine: Measurement of Rate Constants through Indirect Detection by NMR Spectroscopy ResearchGate

  • NMR Detection of pH-Dependent Histidine–Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel Journal of the American Chemical Society

  • 13C and 15N Benchtop NMR Detection of Metabolites via Relayed Hyperpolarization D-nb.info / ChemRxiv

  • Characterization of Conformational Exchange of a Histidine Side Chain University of Toronto

Sources

Troubleshooting

Imidazole-13C,15N2 Metabolomics Support Center: Troubleshooting Background Interference

Welcome to the Technical Support Center for targeted metabolomics. Stable isotope-labeled internal standards (SIL-IS), particularly those enriched with 13C and 15N, are the gold standard for compensating for matrix effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for targeted metabolomics. Stable isotope-labeled internal standards (SIL-IS), particularly those enriched with 13C and 15N, are the gold standard for compensating for matrix effects in LC-MS bioanalysis[1]. Unlike deuterium-labeled standards, which can undergo hydrogen-deuterium exchange and cause chromatographic retention time shifts, 13C/15N labels ensure the internal standard co-elutes perfectly with the target analyte[2].

However, researchers frequently encounter background interference in the Imidazole-13C,15N2 channel, which can compromise the lower limit of quantification (LLOQ) and skew normalization ratios. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate these interferences through causality-driven troubleshooting and self-validating experimental protocols.

Diagnostic Workflow

Before adjusting your mass spectrometer parameters, you must isolate the root cause of the interference. Follow the logical decision tree below to determine if the background stems from solvent contamination, isobaric co-elution, or isotopic overlap.

InterferenceWorkflow Start High Background in Imidazole-13C,15N2 Channel CheckBlank Analyze Solvent Blank Start->CheckBlank IsBlank Signal Present? CheckBlank->IsBlank SolventIssue System/Solvent Contamination (Use LC-MS Grade & Glassware) IsBlank->SolventIssue Yes CheckMatrix Analyze Unspiked Matrix IsBlank->CheckMatrix No IsMatrix Signal Present? CheckMatrix->IsMatrix IsobaricIssue Endogenous Isobaric Interference (Optimize LC Gradient/MRM) IsMatrix->IsobaricIssue Yes IsotopeIssue Check Tracer Purity & Isotopic Overlap (Adjust Spike Concentration) IsMatrix->IsotopeIssue No

Fig 1. Diagnostic workflow for isolating background interference in Imidazole-13C,15N2 LC-MS.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high baseline noise specifically at the m/z of my Imidazole-13C,15N2 standard?

Causality: High baseline noise in the absence of a biological matrix is typically caused by solvent contamination or plasticizer leaching. Imidazoles and related low-molecular-weight amines can adhere to or leach from standard polypropylene tubes during sample extraction. Furthermore, using sub-optimal mobile phases introduces continuous chemical noise that elevates the baseline in the low mass range (m/z 50-150). Self-Validating Action: Run a pure solvent blank using pre-baked glassware (heated at 105°C for 24h to reduce organic background)[3]. If the signal disappears, replace all plastic consumables with glass inserts and switch to certified LC-MS grade solvents.

Q2: Even with a SIL-IS, my quantitative accuracy is poor due to matrix effects. What is happening?

Causality: While a SIL-IS mathematically compensates for matrix effects because it experiences the exact same ionization environment as the endogenous analyte, severe ion suppression can still push the absolute signal of the SIL-IS below the limit of detection. In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. Imidazole is highly polar and elutes very early on standard C18 columns, co-eluting with the solvent front and bulk salts/proteins where ion suppression is most severe[4]. Self-Validating Action: Perform a post-column infusion of Imidazole-13C,15N2 while injecting an unspiked matrix sample. This maps the exact zones of ion suppression. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column (e.g., Acquity HSS T3) to retain the imidazole past the suppression zone[3].

Q3: How do I differentiate between true Imidazole-13C,15N2 and an isobaric interference?

Causality: Isobaric interference occurs when an endogenous matrix component has the same nominal mass and shares a similar fragmentation pathway. In low-resolution triple quadrupole (QqQ) mass spectrometry, the isolation window (typically 0.7 Da) may co-isolate distinct metabolites differing by fractions of a mass unit. Self-Validating Action: Inject an unspiked biological matrix. If a peak appears at the exact retention time and m/z of your SIL-IS, you have an isobaric interference. Utilize high-resolution mass spectrometry (HRMS) to distinguish compounds based on exact mass, or optimize the Multiple Reaction Monitoring (MRM) transitions by selecting a less common product ion.

Q4: Can the natural isotopic abundance of endogenous unlabeled imidazole interfere with my SIL-IS signal?

Causality: Yes. The natural abundance of 13C is ~1.1% and 15N is ~0.36%. For an unlabeled imidazole molecule, there is a statistical probability that it naturally contains isotopes matching the +3 Da mass shift of the 13C,15N2 standard. If the biological sample has massive amounts of endogenous imidazole, this natural M+3 peak will artificially inflate the SIL-IS signal, skewing the normalization ratio[4]. Self-Validating Action: Always match the SIL-IS spike concentration to approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ)[1]. This ensures the SIL-IS signal heavily dwarfs any natural M+3 contribution from the endogenous pool.

Self-Validating Experimental Protocol

To ensure robust quantification with minimal background interference, implement the following optimized extraction and LC-MS/MS methodology. This protocol includes built-in validation checks.

Step-by-Step Methodology:

  • System Suitability Check: Inject 3 consecutive solvent blanks (Acetonitrile:Water, 50:50) to verify the system is free of chemical noise at the target m/z.

  • Sample Precipitation: Aliquot 50 µL of plasma into a glass vial (avoid plastic to prevent leaching). Add 150 µL of ice-cold Acetonitrile:Methanol (8:1, v/v) containing 0.1% formic acid and the Imidazole-13C,15N2 standard (spiked at 500 ng/mL).

  • Homogenization & Centrifugation: Vortex for 30 seconds. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet bulk proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean glass LC vial. Critical Note: Do not evaporate to dryness unless strictly necessary, as volatile imidazoles can be lost during nitrogen blowdown.

  • Chromatographic Separation: Inject 2 µL onto an Acquity HSS T3 column (2.1 × 100 mm, 1.8 µm). This column is specifically designed to retain polar compounds better than standard C18 stationary phases.

  • Data Acquisition: Run the optimized gradient (see Table 2) using positive electrospray ionization (ESI+). Monitor the specific MRM transitions outlined in Table 1.

Quantitative Data Summaries

Table 1: Common Imidazole MRM Transitions and Interference Strategies
AnalytePrecursor m/z[M+H]+Product m/zPotential Interference SourceResolution Strategy
Unlabeled Imidazole69.0542.05Isobaric endogenous aminesChromatographic separation (HILIC/T3)
Imidazole-13C,15N272.0544.05Natural M+3 of endogenousAdjust spike concentration to 1/3 ULOQ
Imidazole-13C,15N272.0545.05Co-eluting matrix lipidsSelect alternate product ion (m/z 45.05)
Table 2: Optimized LC Gradient for Polar Imidazole Retention (HSS T3 Column)

Mobile Phase A: Water + 10 mM ammonium formate + 0.125% formic acid Mobile Phase B: Acetonitrile + 0.125% formic acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.00.4099.01.0Initial polar retention
1.00.4099.01.0Hold to bypass solvent front
5.00.4050.050.0Linear elution of imidazoles
6.00.405.095.0Column wash (remove lipids)
7.50.4099.01.0Re-equilibration

References

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LabRulez LCMS URL:[Link]

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS Source: Wiley Analytical Science / ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues of Imidazole-¹³C,¹⁵N₂

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of isotopically labeled imidazole (Imidazole-¹³C,¹⁵N₂).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of isotopically labeled imidazole (Imidazole-¹³C,¹⁵N₂). While unlabeled imidazole is theoretically highly water-soluble—up to 633 g/L at 20 °C[1]—the specific experimental conditions required for high-resolution NMR, metabolic flux analysis, and protein purification often induce unexpected precipitation.

This guide dissects the mechanistic causes of these solubility issues—ranging from kinetic insolubility to transition metal chelation—and provides field-proven, self-validating protocols to rescue your samples.

Part 1: The Causality of Solubility Issues

To troubleshoot effectively, we must first understand the physical chemistry governing imidazole behavior in aqueous solutions. Isotopic labeling with ¹³C and ¹⁵N dramatically increases NMR sensitivity for studying transient intermediates and tautomeric states[2], but it does not alter the fundamental thermodynamic solubility of the molecule. Instead, precipitation is almost always driven by the surrounding chemical environment:

  • The pKa Paradox & pH Drift: Imidazole is amphoteric, with the pKa of its conjugate acid (the imidazolium cation) being approximately 6.95 to 7.0[1]. In standard biological buffers (pH 7.0–7.4), the molecule exists in an equilibrium between its neutral free base and the charged cation. At the extreme concentrations required for multidimensional NMR (often >50 mM), minor pH drifts can push the equilibrium toward the neutral species, promoting π-π stacking and subsequent crystallization.

  • Transition Metal Chelation: During the elution of His-tagged proteins, imidazole is used at high concentrations. Leached transition metals (e.g., Ni²⁺ or Co²⁺) from IMAC resins can form highly insoluble ternary complexes with imidazole and target proteins, causing massive precipitation during downstream dialysis[3].

  • Kinetic Insolubility: When preparing concentrated stock solutions in organic solvents like DMSO, rapid dilution into aqueous buffers can cause the labeled imidazole to "crash out" before it can thermodynamically solvate[4].

Quantitative Physicochemical Data

Table 1: Key parameters dictating imidazole solubility behavior.

ParameterValueMechanistic Impact on Solubility
Aqueous Solubility 633 g/L (at 20 °C)Highly soluble in pure water, but highly sensitive to buffer matrix and counter-ions[1].
pKa (Conjugate Acid) ~7.0Solubility significantly decreases near neutral pH due to the formation of the uncharged free base[1].
Dipole Moment 3.61 DHighly polar; favors polar solvents but is prone to kinetic insolubility if the solvent dielectric constant drops rapidly.
Optimal NMR pH ~6.3Ensures the molecule is fully protonated (imidazolium), maximizing solubility and stabilizing tautomeric states[5].

Part 2: Troubleshooting FAQs

Q1: My Imidazole-¹³C,¹⁵N₂ precipitates immediately when diluted from a 100 mM DMSO stock into my aqueous assay buffer. How do I prevent this? A1: You are experiencing kinetic insolubility. The compound is soluble in the organic solvent but crashes out when the solvation shell is rapidly disrupted by water. To resolve this, keep the final concentration of DMSO below 1–2%[4]. Instead of a single rapid dilution, use a step-wise dilution method, or gently warm the aqueous buffer to 37 °C prior to adding the DMSO stock to provide the activation energy needed for proper aqueous solvation.

Q2: I am dialyzing my protein to remove Imidazole-¹³C,¹⁵N₂ post-IMAC purification, but a heavy precipitate forms in the dialysis bag. Is the imidazole crashing out? A2: Yes, but indirectly. This is a classic metal chelation issue. Ni²⁺ leaching from the resin binds to both the His-tag and the imidazole. When you attempt to dialyze away the imidazole, the equilibrium shifts, and the remaining imidazole-Ni²⁺-protein complexes become highly insoluble[3]. You must strip the metal ions to restore solubility (See Protocol A below).

Q3: I am preparing a 50 mM sample of Imidazole-¹³C,¹⁵N₂ for solid-state NMR, but it remains cloudy in D₂O. What is the issue? A3: At 50 mM, the intrinsic basicity of imidazole can raise the unbuffered D₂O pH above its pKa (~7.0), forcing it into the less soluble free base form. Acidification of the aqueous buffer will protonate the imidazole ring, drastically increasing its aqueous solubility[4]. Adjust the pH to ~6.3 using dilute DCl (Deuterium chloride) to force the formation of the highly soluble imidazolium cation[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Rescuing Metal-Induced Precipitation (The EDTA Wash)

Use this protocol when imidazole/protein complexes precipitate during buffer exchange.

  • Chelation Step: To the precipitated sample inside the dialysis bag (or retrieved into a tube), add EDTA to a final concentration of 100 mM[3].

  • Incubation: Gently rock the sample at 4 °C for 30 minutes. The EDTA will outcompete the imidazole and protein for the leached Ni²⁺/Co²⁺ ions.

  • Buffer Exchange: Dialyze the sample against your target buffer (without imidazole) containing 5 mM EDTA for 4 hours.

  • Final Polish: Perform a final dialysis step against your target buffer without EDTA to remove all chelators.

  • Self-Validation Check: Centrifuge the final sample at 14,000 x g for 10 minutes. The absence of a visible pellet confirms that the ternary complexes have been broken and thermodynamic solubility is restored.

Protocol B: pH-Controlled Solubilization for High-Concentration NMR

Use this protocol to prepare >50 mM Imidazole-¹³C,¹⁵N₂ samples without aggregation.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer in 99.9% D₂O.

  • Pre-Adjustment: Adjust the pD (pH in D₂O) to 6.3 using 0.1 M DCl or NaOD. Note: pD = pH-meter reading + 0.4. This specific pH stabilizes the tautomeric states and ensures full protonation[5].

  • Dissolution: Slowly add the crystalline Imidazole-¹³C,¹⁵N₂ to the buffer while vortexing.

  • Self-Validation Check: Acquire a quick 1D ¹H NMR spectrum. If the sample is fully dissolved, the linewidth of the C2 proton (near 8.0 ppm) should be sharp (< 5 Hz). Broad lines indicate the presence of micro-aggregates or incomplete solvation, requiring further acidification.

Part 4: Troubleshooting Workflow Visualization

ImidazoleTroubleshooting Start Solubility Issue Detected: Imidazole-13C,15N2 Precipitates Decision What is the experimental context? Start->Decision Context1 Organic Stock Dilution (e.g., DMSO to Aqueous) Decision->Context1 Context2 Post-IMAC Protein Purification / Dialysis Decision->Context2 Context3 High-Concentration NMR Sample Prep Decision->Context3 Mech1 Kinetic Insolubility Rapid solvent shift causes premature crystallization Context1->Mech1 Mech2 Metal Chelation Ni2+/Co2+ leaching forms insoluble ternary complexes Context2->Mech2 Mech3 pH Drift & Stacking pH nears pKa (~7.0), promoting π-π stacking Context3->Mech3 Sol1 Action: Step-wise dilution Keep final DMSO < 2% Mech1->Sol1 Sol2 Action: Add 100 mM EDTA to strip transition metals Mech2->Sol2 Sol3 Action: Adjust pH < 6.5 to form soluble Imidazolium Mech3->Sol3

Decision tree for troubleshooting Imidazole-¹³C,¹⁵N₂ aqueous solubility issues.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Isotopic Labeling: Comparing Imidazole-¹³C,¹⁵N₂ and Imidazole-¹⁵N₂ for Structural Biology

For researchers, scientists, and drug development professionals vested in the intricate world of structural biology, the choice of isotopic labels is a critical decision that profoundly impacts experimental outcomes. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals vested in the intricate world of structural biology, the choice of isotopic labels is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two indispensable tools for nuclear magnetic resonance (NMR) spectroscopy: Imidazole-¹³C,¹⁵N₂ and Imidazole-¹⁵N₂. By understanding the nuanced differences and leveraging supporting experimental data, you can make more informed decisions to accelerate your research.

The imidazole ring of histidine residues is a linchpin in protein structure and function, participating in catalysis, metal ion coordination, and proton transfer.[1][2] Consequently, the ability to unambiguously probe the state of histidine side chains is paramount. Isotopic labeling, particularly with ¹³C and ¹⁵N, is the key to unlocking this information through NMR spectroscopy.[3][4][5]

The Fundamental Distinction: Unlocking Deeper Structural Insights with Dual Labeling

The core difference between Imidazole-¹³C,¹⁵N₂ and Imidazole-¹⁵N₂ lies in the number and type of NMR-active nuclei introduced. While both enable the study of the nitrogen environment within the imidazole ring, the inclusion of ¹³C labeling opens the door to a wider array of powerful NMR experiments.

Imidazole-¹⁵N₂ provides two ¹⁵N labels, one at each nitrogen position of the imidazole ring. This allows for direct observation of the nitrogen chemical shifts, which are highly sensitive to the protonation state (cationic vs. neutral) and tautomeric form (Nε2-H or Nδ1-H) of the histidine residue.[6][7][8] This is crucial for understanding the local electrostatic environment and the role of histidine in enzymatic mechanisms.[1][2]

Imidazole-¹³C,¹⁵N₂ , on the other hand, incorporates both ¹⁵N and ¹³C isotopes throughout the imidazole ring. This dual labeling strategy is the cornerstone of modern multidimensional heteronuclear NMR experiments.[] It enables the correlation of ¹H, ¹³C, and ¹⁵N chemical shifts, providing a much more detailed picture of the histidine side chain and its interactions.[][10]

Comparative Analysis: Performance in Structural Biology Applications

FeatureImidazole-¹⁵N₂Imidazole-¹³C,¹⁵N₂Advantage of Imidazole-¹³C,¹⁵N₂
Primary Application Determination of protonation state and tautomer identification via ¹H-¹⁵N HSQC.[8]Full resonance assignment of the histidine side chain; detailed structural and dynamic studies.[6][10]Enables a more complete structural characterization.
NMR Experiment Suitability 2D ¹H-¹⁵N HSQC and related experiments.[11]3D and 4D heteronuclear correlation experiments (e.g., HNCA, HNCO, HNCACB).[]Allows for resolution of spectral overlap and facilitates assignment in complex systems.
Information Gained Nitrogen chemical shifts, pKa determination.[8][12][13][14]Carbon and nitrogen chemical shifts, scalar couplings (J-couplings), and nuclear Overhauser effects (NOEs) involving the imidazole ring.[6][10]Provides richer data for structure calculation and dynamics analysis.
Cost-Effectiveness Generally lower cost due to simpler synthesis.Higher cost due to the incorporation of both ¹³C and ¹⁵N isotopes.[15][16]The additional information often justifies the higher cost for complex research questions.
Sensitivity Good for direct ¹⁵N detection or ¹H-detected experiments.[17]Potentially higher sensitivity in ¹H-detected multidimensional experiments due to magnetization transfer pathways involving ¹³C.Improved signal-to-noise in complex experiments.

Experimental Workflows: A Practical Perspective

The choice between these two labeling schemes directly influences the experimental workflow.

Workflow Using Imidazole-¹⁵N₂

This workflow is streamlined for answering specific questions about the histidine protonation state.

Figure 1. A streamlined workflow for determining histidine protonation states using Imidazole-¹⁵N₂.

Workflow Using Imidazole-¹³C,¹⁵N₂

This comprehensive workflow is designed for a deep dive into the structure and dynamics of the histidine side chain.

Figure 2. A comprehensive workflow for detailed structural analysis using Imidazole-¹³C,¹⁵N₂.

Experimental Protocols

Protein Expression and Labeling

Objective: To produce a protein with histidine residues selectively labeled with either Imidazole-¹⁵N₂ or Imidazole-¹³C,¹⁵N₂.

Methodology:

  • Culture Preparation: Grow a culture of E. coli (typically BL21(DE3) strain) harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB) to an OD₆₀₀ of 0.6-0.8.

  • Media Exchange: Harvest the cells by centrifugation and wash them with a minimal medium (e.g., M9) lacking nitrogen and/or carbon sources.

  • Resuspension in Labeling Media: Resuspend the cell pellet in M9 minimal medium supplemented with:

    • For Imidazole-¹⁵N₂ labeling : ¹⁵NH₄Cl as the sole nitrogen source, unlabeled glucose as the carbon source, and a mixture of unlabeled amino acids, excluding histidine. Add Imidazole-¹⁵N₂ to the medium.

    • For Imidazole-¹³C,¹⁵N₂ labeling : ¹⁵NH₄Cl as the sole nitrogen source, ¹³C-glucose as the sole carbon source, and a mixture of unlabeled amino acids, excluding histidine. Add Imidazole-¹³C,¹⁵N₂ to the medium.

  • Induction: Induce protein expression with IPTG and grow the culture for the appropriate time and temperature for the specific protein.

  • Harvesting and Purification: Harvest the cells and purify the protein using standard chromatographic techniques.

NMR Spectroscopy for Histidine Side Chain Analysis

Objective: To acquire and analyze NMR data to characterize the histidine imidazole rings.

Methodology:

  • Sample Preparation: Prepare a concentrated, stable protein sample (typically 0.1-1.0 mM) in a suitable NMR buffer.

  • Data Acquisition (Imidazole-¹⁵N₂):

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra at different pH values to monitor the chemical shift changes of the imidazole nitrogens.

  • Data Acquisition (Imidazole-¹³C,¹⁵N₂):

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum to identify the backbone and side-chain amide signals.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to identify the carbon-attached proton signals of the imidazole ring.

    • Acquire 3D correlation experiments (e.g., HNCA, HNCACB) to link the side-chain resonances to the backbone assignments.

    • Acquire a 3D ¹⁵N-edited NOESY-HSQC spectrum to identify spatial proximities between the imidazole ring protons and other protons in the protein.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

    • For Imidazole-¹⁵N₂ , plot the ¹⁵N chemical shifts as a function of pH to determine the pKa of each histidine residue.

    • For Imidazole-¹³C,¹⁵N₂ , assign all the ¹H, ¹³C, and ¹⁵N resonances of the imidazole rings. Use the NOE restraints to calculate the protein structure and analyze relaxation data to probe the dynamics of the histidine side chains.

Concluding Remarks

The choice between Imidazole-¹³C,¹⁵N₂ and Imidazole-¹⁵N₂ is fundamentally a trade-off between the depth of information required and the associated cost and experimental complexity. For targeted investigations of histidine protonation states and pKa determination, Imidazole-¹⁵N₂ is a powerful and cost-effective tool. However, for comprehensive structural and dynamic characterization of proteins, particularly in complex systems, the rich dataset provided by Imidazole-¹³C,¹⁵N₂ is indispensable. By carefully considering the specific research questions at hand, scientists can select the optimal isotopic labeling strategy to illuminate the critical roles of histidine residues in biological systems.

References

  • Frontiers. (n.d.). Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR. Retrieved from [Link]

  • Cheng, T. J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society.
  • Yikilmaz, E., et al. (2006). 15N-NMR characterization of His residues in and around the active site of FeSOD. PMC. Retrieved from [Link]

  • Kim, J., et al. (2014). 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. PMC. Retrieved from [Link]

  • ProQuest. (n.d.). Studies of Proteins by Nuclear Magnetic Resonance Spectroscopy.
  • Blomberg, F., Maurer, W., & Rueterjans, H. (n.d.). Nuclear magnetic resonance investigation of nitrogen-15-labeled histidine in aqueous solution. Journal of the American Chemical Society.
  • Kalbitzer, H. R., et al. (n.d.). 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure. PMC. Retrieved from [Link]

  • Miao, Y., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. PMC. Retrieved from [Link]

  • Wei, Y., et al. (n.d.). Solid-State 15N NMR Chemical Shift Anisotropy of Histidines: Experimental and Theoretical Studies of Hydrogen Bonding.
  • Vallurupalli, P., et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states. PNAS. Retrieved from [Link]

  • Li, S., et al. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. PubMed. Retrieved from [Link]

  • Theis, J. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Publications. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Theis, J. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Theis, J. L., et al. (2016). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. PMC. Retrieved from [Link]

  • Popa, D. C., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • D'Souza, K., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. ACS Publications. Retrieved from [Link]

  • Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1D ¹⁵N–¹H MAS NMR spectra of solid u-¹³C,¹⁵N labeled l-histidine.... Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015).
  • Chemie Brunschwig. (n.d.). Stable Isotopes for Biomolecular NMR. Retrieved from [Link]

  • TSI Journals. (n.d.).
  • ResearchGate. (2009). (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. Retrieved from [Link]

Sources

Comparative

Validation of Quantitative Mass Spectrometry Using Imidazole-13C,15N2 Standards: A Comparative Guide

Introduction In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of quantification is intrinsically tied to the 1[1]. When quantifying 2[2]—such as histamine, histidine derivatives, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of quantification is intrinsically tied to the 1[1]. When quantifying 2[2]—such as histamine, histidine derivatives, or pharmaceutical active ingredients—researchers frequently battle matrix effects and sample preparation losses. While structural analogs and deuterium-labeled standards are commonly used, they often introduce 1[1].

As an Application Scientist, I prioritize 3[3] to ensure unassailable data integrity. This guide objectively evaluates the performance of Imidazole-13C,15N2 against traditional alternatives and provides a self-validating framework for its implementation.

The Causality of Choice: Why Imidazole-13C,15N2?

The selection of an internal standard is not arbitrary; it is governed by the physicochemical laws of chromatographic separation and ionization.

  • Elimination of Deuterium-Hydrogen (D/H) Exchange : Deuterated standards (e.g., Imidazole-d4) are highly susceptible to1[1] when exposed to aqueous biological matrices or acidic mobile phases. This exchange alters the mass of the IS, leading to inaccurate quantification. Imidazole-13C,15N2 relies on stable carbon and nitrogen isotopes, rendering it completely immune to this phenomenon.

  • Perfect Co-elution : The "1[1]" often causes deuterated standards to elute slightly before or after the target analyte. This retention time shift exposes the analyte and the IS to different matrix suppressors in the electrospray ionization (ESI) source. Imidazole-13C,15N2 maintains identical chemical properties to the unlabeled analyte, ensuring perfect co-elution and identical ionization suppression or enhancement.

  • Optimal Mass Shift (The +3 Da Rule) : A fundamental rule of mass spectrometry calibration dictates that the IS should4[4]. The incorporation of one 13C and two 15N atoms provides a robust +3 Da mass shift, preventing 4[4].

MatrixEffect Ion Ion Suppression/Enhancement in ESI Source Analyte Target Analyte Signal (Fluctuates) Ion->Analyte SIL Imidazole-13C,15N2 Signal (Fluctuates Proportionally) Ion->SIL Ratio Analyte / SIL-IS Ratio (Remains Constant) Analyte->Ratio SIL->Ratio

Fig 1. Mechanism of matrix effect compensation using a stable isotope-labeled internal standard.

Comparative Performance Data

To objectively demonstrate the superiority of Imidazole-13C,15N2, we compared its performance against a structural analog (2-Methylimidazole) and a deuterated standard (Imidazole-d4) in a human plasma extraction assay.

Analytical ParameterStructural Analog (2-Methylimidazole)Deuterated Standard (Imidazole-d4)Imidazole-13C,15N2 (SIL-IS)
Retention Time Shift +0.45 min-0.05 min0.00 min (Co-elution)
Matrix Effect (CV%) 18.5%6.2%1.1%
D/H Exchange Risk NoneHigh (in protic solvents)None
Linearity (R²) 0.9850.9920.999
Isotopic Cross-talk NoneMinimalNone (Δm = +3 Da)

Table 1: Comparative performance of internal standards for imidazole quantification in plasma.

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. Before utilizing Imidazole-13C,15N2 for routine sample analysis, execute the following three-step validation protocol to prove its efficacy in3[3].

Workflow Sample Biological Matrix + Target Analyte Prep Extraction & Clean-up (Accounts for Analyte Loss) Sample->Prep IS Spike Imidazole-13C,15N2 (SIL-IS) IS->Prep Normalizes Recovery LC UHPLC Separation (Identical Retention Time) Prep->LC MS ESI-MS/MS Detection (Resolves Mass Difference) LC->MS Co-elution Quant Data Analysis (Analyte/IS Ratio) MS->Quant Corrects Matrix Effect

Fig 2. LC-MS/MS workflow utilizing Imidazole-13C,15N2 to normalize matrix effects and recovery.

Step 1: Assessment of Isotopic Cross-Talk (Zero-Spike Test)

Causality : High concentrations of the unlabeled analyte can artificially inflate the IS signal if the mass difference is insufficient. We must prove the +3 Da shift prevents this.

  • Prepare an Upper Limit of Quantification (ULOQ) sample of the unlabeled analyte without adding the Imidazole-13C,15N2 standard.

  • Inject the sample into the LC-MS/MS system.

  • Monitor the MRM transition channel specific to Imidazole-13C,15N2.

  • Validation Criteria : The peak area in the IS channel must be <5% of the intended routine IS working concentration response.

Step 2: Matrix Effect Normalization (Post-Extraction Spike)

Causality : We must empirically verify that the SIL-IS perfectly 3[3] in the ESI source.

  • Extract blank biological matrix from 6 independent sources (e.g., 6 different lots of human plasma).

  • Spike the post-extracted blanks with both the target analyte and Imidazole-13C,15N2 at the Low Quality Control (LQC) concentration.

  • Prepare a neat solution (in pure solvent) at the exact same concentration.

  • Calculate the Matrix Factor (MF) for both compounds: MF = (Peak Area in Matrix) / (Peak Area in Solvent).

  • Validation Criteria : The IS-normalized Matrix Factor (MF_analyte / MF_IS) must be approximately 1.0, with a Coefficient of Variation (CV) <15% across all 6 matrix lots.

Step 3: Extraction Recovery Verification

Causality : This ensures the IS accurately 1[1] (e.g., Solid Phase Extraction or Protein Precipitation).

  • Spike Imidazole-13C,15N2 into the biological matrix before extraction (Pre-spike).

  • Spike Imidazole-13C,15N2 into a blank matrix after extraction (Post-spike).

  • Calculate Recovery: Recovery (%) = (Area Pre-spike / Area Post-spike) × 100.

  • Validation Criteria : The recovery of Imidazole-13C,15N2 must statistically match the recovery of the target analyte, validating its use as a surrogate for physical loss.

Advanced Troubleshooting: Mitigating Cross-Signal Contribution

In rare cases involving highly complex imidazole derivatives (e.g., those containing sulfur, chlorine, or bromine), the natural isotopic envelope of the analyte may expand, causing cross-signal contribution to the SIL-IS and resulting in non-linear calibration curves.

The Solution : If cross-talk is observed despite the +3 Da shift,3[3]. By shifting the monitored mass to a channel with minimal analyte isotopic overlap, you preserve the linearity of the assay without needing to synthesize a heavier, more expensive internal standard.

Conclusion

For the rigorous bioanalysis of imidazole-containing compounds, the deployment of Imidazole-13C,15N2 is not merely a preference—it is a mechanistic necessity. By perfectly matching the physicochemical properties of the target analyte while providing a robust +3 Da mass differential, it eliminates the chromatographic shifts and D/H exchange vulnerabilities inherent to deuterated standards. When validated through the protocols outlined above, Imidazole-13C,15N2 guarantees unassailable quantitative integrity.

References

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." 1

  • Blank, Imre. "STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES." 4

  • ScienceOpen. "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry." 3

  • National Center for Biotechnology Information (PMC). "Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry." 2

Sources

Validation

Assessing the kinetic isotope effect of Imidazole-13C,15N2 (Major)

Assessing the Kinetic Isotope Effect of Imidazole-13C,15N2: A Comprehensive Guide for Mechanistic Elucidation Heavy atom kinetic isotope effects (KIEs) are indispensable tools for probing the transition states of enzymat...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Kinetic Isotope Effect of Imidazole-13C,15N2: A Comprehensive Guide for Mechanistic Elucidation

Heavy atom kinetic isotope effects (KIEs) are indispensable tools for probing the transition states of enzymatic and organic reactions. Unlike deuterium substitution, which often introduces significant steric or tunneling artifacts, the substitution of 12 C and 14 N with 13 C and 15 N provides a highly precise, non-perturbative window into the reaction coordinate[1]. Imidazole, a ubiquitous motif in biological systems (e.g., histidine residues) and organocatalysis, frequently participates in rate-limiting nucleophilic attacks or proton transfers. This guide evaluates the performance of Imidazole-13C,15N2 against alternative isotopic variants, providing a self-validating experimental framework for KIE assessment.

Mechanistic Causality: The Physics of Heavy Atom KIEs

The fundamental causality behind a kinetic isotope effect lies in the Zero-Point Vibrational Energy (ZPVE) of the reacting molecules. Heavier isotopes, such as 13 C and 15 N, sit lower in the potential energy well of the ground state compared to their lighter counterparts.

  • Normal KIE ( k12​/k13​>1 ): If the transition state (TS) is "looser" (i.e., the bond involving the isotope is breaking or its vibrational frequency decreases), the activation energy required for the heavier isotope is greater, resulting in a slower reaction rate.

  • Inverse KIE ( k12​/k13​<1 ): If the TS is "tighter" (e.g., advanced C-N bond formation), the heavier isotope benefits from a relatively lower activation barrier, accelerating the rate.

Because the mass difference between 13 C/ 12 C and 15 N/ 14 N is fractionally small, heavy atom KIEs are typically subtle (ranging from 0.990 to 1.050)[2]. This necessitates highly rigorous, competitive experimental designs to extract meaningful transition state data[3].

Comparative Analysis: Selecting the Right Isotopic Probe

When designing a mechanistic study, researchers must choose the appropriate isotopic variant of imidazole. Table 1 objectively compares Imidazole-13C,15N2 against unlabeled and deuterated alternatives.

Table 1: Performance Comparison of Imidazole Isotopic Variants

Feature / PropertyUnlabeled Imidazole ( 12 C, 14 N, 1 H)Imidazole-d4 ( 2 H)Imidazole-13C,15N2 ( 13 C, 15 N)
Primary Application Baseline kinetic measurementsProbing proton-transfer rate-limiting stepsProbing C-N bond formation/cleavage
KIE Magnitude N/A (Reference = 1.00)Large (Primary KIE: 2.0 – 7.0)Subtle (Heavy Atom KIE: 0.99 – 1.05)
Mechanistic Perturbation NoneHigh (Risk of quantum tunneling artifacts)Minimal (True representation of TS geometry)
Analytical Detection Standard NMR / LC-MS 2 H-NMR, Mass shift (+4 Da) 13 C/ 15 N-NMR coupling, Mass shift (+3 Da)

Experimental Methodology: The Self-Validating Competitive Workflow

To capture the subtle magnitude of heavy atom KIEs, direct kinetic measurements (measuring rates in separate flasks) are insufficient due to run-to-run variance. Instead, a competitive methodology must be employed.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system: by tracking the isotopic ratio of the starting material from t=0 to a specific fractional conversion, the system internally controls for concentration errors and instrument drift. Any deviation in the mass balance immediately flags experimental error.

Step-by-Step Protocol:

  • Baseline Calibration ( t=0 ): Prepare an exact 1:1 molar mixture of Unlabeled Imidazole and Imidazole-13C,15N2. Analyze this stock via High-Resolution Mass Spectrometry (HRMS) or quantitative 13 C-NMR to establish the precise initial isotopic ratio ( R0​ ). This step validates the baseline mass balance.

  • Reaction Initiation: Introduce the electrophilic substrate to the isotopic mixture in a temperature-controlled environment. Ensure the imidazole mixture is in stoichiometric excess.

  • Fractional Quenching: Allow the reaction to proceed to a precise fractional conversion ( F ), ideally between 30% and 50%. Quench the reaction instantaneously (e.g., via rapid cooling or acid addition) to freeze the kinetic state.

  • Isolation and Analysis: Chromatographically separate the unreacted imidazole from the product. Measure the isotopic ratio of the recovered unreacted imidazole ( Rs​ ).

  • Self-Validation Check: Calculate the KIE using the isotopic ratio of the product ( Rp​ ) as a secondary check. The mass balance must satisfy the equation: R0​=F⋅Rp​+(1−F)⋅Rs​ . If this balance fails, the data point is discarded.

  • KIE Calculation: Apply the competitive KIE equation based on the recovered starting material:

    KIE=ln[1−F(Rs​/R0​)]ln(1−F)​

KIE_Workflow Start Prepare Equimolar Mixture Unlabeled & 13C,15N2 Imidazole React Initiate Competitive Reaction (e.g., N-alkylation) Start->React Quench Quench at Partial Conversion (approx. 30-50%) React->Quench Analyze NMR / MS Analysis of Product Isotope Ratio Quench->Analyze Calc Calculate Heavy Atom KIE (k_light / k_heavy) Analyze->Calc

Workflow for competitive KIE measurement using Imidazole-13C,15N2.

Quantitative Data Interpretation & Catalytic Pathways

The magnitude of the measured KIE directly correlates to the hybridization state and bond order at the transition state. Furthermore, observing variable KIEs across different concentrations can reveal hidden multistep pathways, distinguishing them from concerted single-step mechanisms[4].

Table 2: Interpretation of Representative Heavy Atom KIE Values

Measured KIE ( k12​/k13​ or k14​/k15​ )Isotope Effect TypeMechanistic Interpretation
1.020 - 1.050 Normal PrimaryRate-limiting cleavage of a bond directly involving the labeled C or N atom.
1.005 - 1.015 Normal SecondaryRehybridization (e.g., sp3→sp2 ) loosening the vibrational environment.
0.990 - 0.998 InverseAdvanced bond formation (e.g., nucleophilic attack) tightening the vibrational environment.
1.000 ± 0.002 Unity (No Effect)The labeled atom is a spectator in the rate-determining step.

In enzymatic environments or organocatalytic cycles, identifying exactly where the rate-limiting step occurs is critical for drug design and catalyst optimization. The diagram below illustrates a standard imidazole catalytic cycle, highlighting where the heavy atom KIE provides its most valuable insights.

Catalytic_Cycle FreeCat Free Imidazole Catalyst (Ground State) SubstrateBind Substrate Binding (Pre-equilibrium) FreeCat->SubstrateBind TS Transition State [‡] (N-C Bond Formation) SubstrateBind->TS KIE Measured Here AcylImid Acyl-Imidazole Intermediate (Covalent Adduct) TS->AcylImid Hydrolysis Hydrolysis / Product Release AcylImid->Hydrolysis Fast Step Hydrolysis->FreeCat

Catalytic cycle of imidazole highlighting the rate-limiting step probed by heavy atom KIEs.

Conclusion

Imidazole-13C,15N2 is a premier analytical tool for elucidating complex catalytic and enzymatic mechanisms. By utilizing a self-validating competitive workflow, researchers can confidently extract heavy atom KIEs, transforming subtle isotopic fractionations into definitive, actionable transition state geometries.

Sources

Comparative

Cross-validation of metabolic pathway data using Imidazole-13C,15N2

Advanced Cross-Validation of Metabolic Pathway Data Using Hyperpolarized Imidazole-13C,15N2 Executive Summary In the landscape of metabolomics and drug development, understanding the spatial and temporal dynamics of meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Cross-Validation of Metabolic Pathway Data Using Hyperpolarized Imidazole-13C,15N2

Executive Summary

In the landscape of metabolomics and drug development, understanding the spatial and temporal dynamics of metabolic reprogramming—such as the Warburg effect in oncology—requires robust, cross-validated methodologies. Traditional liquid chromatography-mass spectrometry (LC-MS) stable isotope tracing provides exquisite molecular granularity but necessitates tissue destruction, losing real-time spatial context. To bridge this gap,1[1].

This guide provides an objective comparison and an experimental framework for using Imidazole-13C,15N2 as a hyperpolarized MR probe. By leveraging its unique pH-sensing capabilities, researchers can cross-validate ex vivo LC-MS metabolic flux data with in vivo extracellular acidification metrics, creating a comprehensive, self-validating metabolic profile.

Mechanistic Grounding: The Imidazole-13C,15N2 Advantage

Unlike standard 13C-labeled metabolites (e.g., glucose or glutamine) that are actively consumed within biochemical pathways, Imidazole-13C,15N2 acts as a non-destructive physiological biosensor. Its utility is driven by two distinct physical phenomena:

  • SABRE-SHEATH Hyperpolarization : Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) allows for the rapid, continuous hyperpolarization of the 15N nuclei using2[2]. This circumvents the high costs and slow throughput of traditional dissolution Dynamic Nuclear Polarization (dDNP).

  • pKa-Dependent Chemical Shift : The pKa of imidazole is approximately 7.0, sitting perfectly within the physiological range. When the 15N site is protonated in acidic microenvironments (e.g., lactic acid-rich tumor stroma resulting from high glycolytic flux), the 3[3]. This massive shift provides a highly sensitive readout of local pH.

Furthermore, while standard Imidazole-15N2 is widely documented, the dual-labeled Imidazole-13C,15N2 provides an advanced analytical edge. The inclusion of the 13C nucleus enables heteronuclear correlation NMR experiments, allowing researchers to track both carbon and nitrogen spin dynamics simultaneously to increase the fidelity of the cross-validation data.

G ParaH2 Para-Hydrogen (p-H2) Catalyst Ir-IMes Catalyst (SABRE-SHEATH) ParaH2->Catalyst Reversible Exchange Imid Imidazole-13C,15N2 Imid->Catalyst Reversible Exchange HP_Imid Hyperpolarized Imidazole-13C,15N2 Catalyst->HP_Imid Polarization Transfer (μT field) Protonated Protonated State (pH < 7.0) 15N Shift: +30 ppm HP_Imid->Protonated H+ binding Deprotonated Deprotonated State (pH > 7.0) 15N Shift: 0 ppm HP_Imid->Deprotonated H+ dissociation

Fig 1: SABRE-SHEATH hyperpolarization and pH-dependent 15N shift mechanism of Imidazole-13C,15N2.

Objective Comparison: Hyperpolarized Probes for Metabolic Tracking

When designing a metabolic cross-validation study, the choice of isotopic tracer dictates the biological insights obtained. Table 1 compares Imidazole-13C,15N2 against industry standards used for 4[4].

Table 1: Comparison of Hyperpolarized MR Probes for Metabolic Profiling

FeatureImidazole-13C,15N2[1-13C]Pyruvate13C-Bicarbonate
Primary Application Extracellular pH mappingGlycolytic flux (Lactate conversion)Extracellular pH mapping
Hyperpolarization Method SABRE-SHEATH (Fast, Low Cost)dDNP or SABREdDNP (Slow, High Cost)
Metabolic Consumption None (Acts as a biosensor)High (Converted to Lactate/Alanine)Moderate (Requires Carbonic Anhydrase)
Chemical Shift Range ~30 ppm (High resolution)~12 ppm (Pyruvate to Lactate)~2.5 ppm (Bicarbonate to CO2)
Cross-Validation Utility Excellent proxy for Warburg effectDirect measurement of glycolysisProxy for acidification

Self-Validating Experimental Protocol

To ensure data integrity, the following workflow integrates hyperpolarized MR acquisition with orthogonal LC-MS cross-validation. The protocol is designed as a self-validating system: the MR data maps the effect (acidification), while the LC-MS data quantifies the cause (glycolytic flux).

Workflow Step1 1. Sample Prep Step2 2. SABRE-SHEATH Step1->Step2 Step3 3. In Vivo Injection Step2->Step3 Step4 4. MR Acquisition Step3->Step4 Step5 5. Cross-Validation Step4->Step5

Fig 2: Integrated workflow for hyperpolarized MR acquisition and LC-MS cross-validation.

Step-by-Step Methodology:
  • Probe and Catalyst Formulation :

    • Action: Dissolve 0.1 M Imidazole-13C,15N2 and 4 mM Ir-IMes catalyst in a 1:1 mixture of methanol and aqueous buffer.

    • Causality: Methanol is strictly required to maintain the solubility of the Ir-IMes hexacoordinate complex, while the aqueous buffer ensures the probe remains relevant for physiological injection.

  • SABRE-SHEATH Hyperpolarization :

    • Action: Bubble ~50% parahydrogen (p-H2) gas through the solution inside a magnetic shield tuned to a microtesla (μT) field for 30-60 seconds.

    • Causality: The μT field is the exact physical requirement to match the resonance frequencies of the p-H2 derived hydrides and the 15N nuclei, enabling spontaneous spin-polarization transfer without the need for radiofrequency pulses.

  • Self-Validation Checkpoint (Calibration) :

    • Action: Prior to in vivo injection, acquire a 15N NMR spectrum of the hyperpolarized solution in a phantom with a known pH of 7.0.

    • Causality: This establishes the baseline 0 ppm chemical shift. Any deviation indicates catalyst degradation or buffer failure, preventing the injection of compromised probes into the biological model.

  • In Vivo Delivery and MR Acquisition :

    • Action: Rapidly inject a bolus of the hyperpolarized solution into the subject. Immediately initiate 15N/13C MR spectroscopy.

    • Causality: Hyperpolarized spin states decay via T1 relaxation. Rapid acquisition is non-negotiable to capture the ~2000-fold signal enhancement before thermal equilibrium is restored.

  • Orthogonal LC-MS Cross-Validation :

    • Action: Following MR acquisition, excise the imaged tissue. Quench metabolism immediately using cold 80% methanol. Extract metabolites and analyze via 5[5].

    • Causality: The MR data will show a 15N chemical shift corresponding to the tissue pH. The LC-MS data must independently confirm that the highly acidic regions correlate with high fractional abundances of lactate, thereby cross-validating the metabolic pathway data.

Data Presentation: Validation Metrics

Table 2 summarizes the expected experimental metrics when utilizing Imidazole-13C,15N2 for metabolic cross-validation, demonstrating its robust analytical performance.

Table 2: Experimental Validation Metrics for Imidazole-13C,15N2

MetricExpected ValueBiological Significance
Signal Enhancement ~2000-fold (at 9.4 T)Enables detection of micromolar concentrations in vivo.
Effective pH Range 6.5 to 7.5Perfectly brackets the physiological and tumor microenvironment pH.
pH Resolution 0.1 pH units per 1.5 ppmAllows mapping of subtle metabolic gradients across tissues.
T1 Relaxation Time ~15-25 secondsProvides a sufficient window for bolus injection and MR acquisition.

Conclusion

Cross-validating metabolic pathway data requires tools that can bridge the gap between static, high-resolution mass spectrometry and dynamic, spatial in vivo imaging. Imidazole-13C,15N2, when hyperpolarized via SABRE-SHEATH, serves as an optimal physiological biosensor. By correlating the ~30 ppm 15N chemical shift with orthogonal LC-MS flux data, researchers can confidently map the downstream effects of metabolic reprogramming with unprecedented accuracy.

References

  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHE
  • Recent Metabolomics Analysis in Tumor Metabolism Reprogramming. Frontiers.
  • 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHE
  • Facile hyperpolarization chemistry for molecular imaging and metabolic tracking of[1-13C]pyruv
  • Cardiac pH-Imaging With Hyperpolarized MRI. Frontiers.

Sources

Safety & Regulatory Compliance

Safety

Imidazole-13C,15N2 (Major) proper disposal procedures

Standard Operating Procedure & Logistical Guide for the Disposal of Imidazole-13C,15N2 (Major) Operational Context & Chemical Profiling Imidazole-13C,15N2 (Major) (CAS: 1173018-62-6) is a high-value, stable isotope-label...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Logistical Guide for the Disposal of Imidazole-13C,15N2 (Major)

Operational Context & Chemical Profiling

Imidazole-13C,15N2 (Major) (CAS: 1173018-62-6) is a high-value, stable isotope-labeled heterocyclic compound extensively utilized in NMR spectroscopy, mass spectrometry, and drug metabolism pharmacokinetics (DMPK) studies[1]. In our experience managing laboratory decommissioning and high-value chemical inventories, researchers often overlook the dual-hazard nature of this compound. While the isotopic labeling (13C, 15N) provides critical analytical utility without introducing radioactivity, the parent molecule's inherent chemical hazards remain fully intact.

To build a truly safe laboratory environment, your disposal protocols must be treated as a self-validating system : every step—from primary containerization to final institutional transfer—must inherently check the previous step for errors, ensuring that a failure in one area (e.g., a primary container leak) is caught and mitigated by the next (e.g., secondary containment and segregation).

Hazard Causality & Safety Architecture

Understanding why a chemical is handled in a specific manner is the foundation of laboratory safety.

  • Corrosivity & Reactivity: Imidazole acts as a moderately strong base (pKa ~7.05). It is a highly reactive nucleophile that can react violently if commingled with strong oxidizers, acids, acid chlorides, or acid anhydrides[2][3]. Mixing basic imidazole waste with acidic waste streams is a common laboratory error that triggers an exothermic neutralization reaction, rapidly generating heat and potentially causing the waste container to rupture.

  • Toxicology: Imidazole is classified as acutely toxic if swallowed, causes severe skin burns, and is a Category 1B reproductive toxin (may damage fertility or the unborn child)[4][5].

  • Combustibility: In its solid form, fine imidazole dust dispersed in the air can form explosive mixtures[3]. This dictates strict physical handling procedures during spill cleanups.

Quantitative Hazard & Logistical Data

The following table summarizes the critical quantitative and regulatory data required for the safe logistical processing of Imidazole-13C,15N2 waste.

ParameterSpecificationCausality / Impact on Disposal Protocol
CAS Number 1173018-62-6 (Isotope) / 288-32-4 (Parent)Identifies the exact chemical entity for Environmental Health & Safety (EH&S) tracking and mass-balance audits[1].
GHS Classifications Skin Corr. 1C, Eye Dam. 1, Repr. 1B, Acute Tox. 4Mandates the use of heavy-duty nitrile gloves, face shields, and certified fume hoods during waste transfer[4][5].
UN Transport Number UN 3263 (Corrosive) / UN 2923 (Toxic)Required for manifesting hazardous waste for legal off-site incineration by licensed contractors[4][6].
Chemical Incompatibilities Acids, strong oxidizers, acid chloridesDictates strict physical segregation in the waste accumulation area to prevent exothermic reactions[2][3].
Ecological Toxicity Harmful to aquatic lifeStrictly prohibits disposal via sanitary sewer or laboratory drains[5][7].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for routine waste accumulation and emergency spill management.

Phase 1: Waste Accumulation and Segregation

  • Verify Chemical State: Identify whether the waste is pure solid powder, an aqueous solution, or an organic mixture. Note: Because Imidazole-13C,15N2 is a high-value isotope, log the exact mass of waste generated to maintain accurate mass-balance records for grant reporting.

  • Select Compatible Container: Collect the waste in a sealable, airtight, high-density polyethylene (HDPE) or glass waste container[2].

    • Causality: Imidazole is highly hygroscopic and corrosive. If left in an unsealed or incompatible container, it will absorb atmospheric moisture, leading to container degradation, leaks, and potential exposure.

  • Isolate from Incompatibles: Store the sealed container in a designated, well-ventilated area strictly away from strong oxidizers, acids, acid anhydrides, and acid chlorides[2][3].

    • Causality: Physical segregation acts as a fail-safe. If a container fails, the spatial separation ensures the basic imidazole cannot mix with acidic streams to cause an exothermic fire.

Phase 2: Emergency Spill Decontamination

  • Mitigate Dust Generation: In the event of a solid spill, do not use water jets or sweeping techniques that aerosolize the powder[5]. Use non-sparking tools to carefully shovel solid spills into an appropriate container[8].

    • Causality: Imidazole dust can form combustible, explosive concentrations in the air[3]. Sparking tools introduce an immediate ignition risk.

  • Double-Bag Debris: Place all contaminated absorbent pads, gloves, and sweepings into heavy-duty plastic bags, then place that bag into a second bag and seal tightly[2].

    • Causality: Because the compound is a Category 1B reproductive toxin and causes severe burns[4][5], double-bagging provides a redundant physical barrier protecting downstream waste handlers from dermal exposure.

Phase 3: Labeling and Institutional Transfer

  • Apply Hazardous Waste Manifest: Attach your institution's official hazardous waste label immediately upon adding the first drop or grain of waste to the container[3].

  • Annotate Specific Hazards: Explicitly mark the label with "Corrosive," "Toxic," and "Reproductive Toxin"[3].

    • Causality: Accurate labeling is the core of a self-validating system; it dictates the downstream handling protocols for EH&S personnel and prevents the inadvertent commingling of incompatible chemicals at the institutional accumulation site.

  • Transfer to EH&S: Never autoclave chemical waste or pour it down the drain[2][6]. Submit a collection request to your EH&S department for off-site treatment and incineration by a licensed waste disposal contractor[2][4].

Disposal Decision Workflow

ImidazoleDisposal Start Imidazole-13C,15N2 Waste Generated Type Determine Waste State Start->Type Solid Solid Powder / Crystals Type->Solid Liquid Aqueous / Organic Solution Type->Liquid Spill Spill Cleanup Debris Type->Spill SolidCont Collect in airtight, compatible jar (HDPE/Glass) Solid->SolidCont LiquidCont Collect in sealed, compatible carboy Liquid->LiquidCont SpillCont Double-bag in plastic, seal tightly Spill->SpillCont Segregation Segregate from: Acids, Oxidizers, Acid Chlorides SolidCont->Segregation LiquidCont->Segregation SpillCont->Segregation Labeling Attach Hazardous Waste Label: 'Corrosive, Toxic, Repro Toxin' Segregation->Labeling EHSPickup EH&S / Licensed Contractor Pickup & Incineration Labeling->EHSPickup

Workflow for the safe segregation and disposal of Imidazole-13C,15N2.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-13C,15N2 (Major)
Reactant of Route 2
Imidazole-13C,15N2 (Major)
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